Liarozole
Description
This compound has been used in trials studying the treatment of Ichthyosis, Lamellar.
This compound is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, this compound inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits all-trans-retinoic acid 4-hydroxylase; effective against hormone-dependent and hormone-independent tumors; R 75251 is chlorohydrate of R 61405; a potent inhibitor of retinoic acid metabolism; USAN name - this compound fumarate
See also: this compound Fumarate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHIPBXIWJXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |
| Record name | Liarozole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048277 | |
| Record name | Liarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115575-11-6, 171849-18-6, 172282-43-8 | |
| Record name | Liarozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liarozole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Liarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIAROZOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIAROZOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIAROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Liarozole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liarozole is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action is the competitive inhibition of specific cytochrome P450 (CYP) enzymes, predominantly the CYP26 family, which are responsible for the catabolism of all-trans retinoic acid (atRA). By blocking the degradation of endogenous atRA, this compound elevates its intracellular and plasma concentrations, leading to enhanced activation of the retinoic acid receptor (RAR) signaling pathway. This retinoid-mimetic effect modulates gene expression, influencing cellular differentiation and proliferation, which forms the basis of its therapeutic application in disorders of keratinization such as psoriasis and ichthyosis, as well as its investigation in oncology. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism
This compound's principal pharmacological effect is the inhibition of the cytochrome P450-mediated metabolism of atRA.[1][2] Retinoids are essential signaling molecules derived from vitamin A that play a critical role in various biological processes, including cell growth, differentiation, and apoptosis. The physiological levels of atRA are tightly regulated through a balance of synthesis and degradation.
The catabolism of atRA is primarily mediated by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which hydroxylate atRA at the 4-position to form 4-hydroxy-retinoic acid, initiating its inactivation and clearance.[3][4] this compound, as an imidazole-containing compound, binds to the heme iron within the active site of these P450 enzymes, thereby competitively inhibiting their catalytic activity.[5][6] This leads to a significant increase in the half-life and concentration of endogenous atRA in tissues that express CYP26, such as the skin, and in systemic circulation.[1][5] There is evidence to suggest that this compound may be a preferential inhibitor of CYP26B1.[7]
The elevated atRA levels mimic the effects of administering exogenous retinoids, a phenomenon described as a "retinoid-mimetic" effect.[5] This increased atRA bioavailability enhances the activation of nuclear retinoic acid receptors (RARs), leading to the modulation of gene expression and subsequent therapeutic effects.
Signaling Pathway
The downstream effects of this compound are mediated through the canonical retinoic acid signaling pathway. The increased intracellular concentration of atRA allows it to diffuse into the nucleus and bind to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs).[8][9] In the absence of a ligand, the RAR/RXR heterodimer is bound to DNA at specific sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit gene transcription.[8]
Upon atRA binding, the RAR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[9] This complex then activates the transcription of a wide array of genes involved in cellular differentiation, proliferation, and inflammation.
Caption: this compound inhibits CYP26, increasing atRA levels and activating RAR/RXR-mediated gene transcription.
Quantitative Data on this compound's Activity
The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. Additionally, clinical trials have provided dose-response data for its therapeutic effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/System | Substrate | IC50 Value | Source |
| Hamster Liver Microsomes | all-trans-Retinoic Acid | 2.2 µM | [5][10] |
| Human Recombinant CYP26A1 | 9-cis-Retinoic Acid | 2.1 µM (2100 nM) | [11] |
| Rat Liver Homogenates | all-trans-Retinoic Acid | 0.14 µM | [12] |
| Dunning R3327G Prostate Tumor Homogenates | all-trans-Retinoic Acid | 0.26 µM | [12] |
| RA-induced RA 4-hydroxylase in human skin | all-trans-Retinoic Acid | 0.44 - 7 µM | [12] |
Table 2: In Vivo Effects of this compound on Retinoic Acid Levels
| Species | Dosage | Tissue | Change in atRA Concentration | Source |
| Rat | 5 mg/kg (p.o.) | Plasma | Increased from <0.5 ng/mL to 1.4 ng/mL | [5][10] |
| Rat | 20 mg/kg (p.o.) | Plasma | Increased from <0.5 ng/mL to 2.9 ng/mL | [5][10] |
| Rat | 5 mg/kg (p.o.) | Vagina | Increased from 1.1 ng/200mg to 2.2 ng/200mg | [5][10] |
| Rat | 20 mg/kg (p.o.) | Vagina | Increased from 1.1 ng/200mg to 2.6 ng/200mg | [5][10] |
| Human | 3% topical application | Skin | Increased to 19 ng/g at 18h (from undetectable) | [1] |
Table 3: Clinical Efficacy of Oral this compound in Psoriasis and Ichthyosis
| Condition | Daily Dosage | Duration | Key Efficacy Endpoint | Result | Source |
| Severe Psoriasis | 150 mg (75 mg b.i.d.) | 12 weeks | Mean PASI Score Reduction | 77% reduction from baseline | [2] |
| Psoriasis Vulgaris | 50 mg | 12 weeks | Marked Improvement Rate | 18% of patients | [13] |
| Psoriasis Vulgaris | 75 mg | 12 weeks | Marked Improvement Rate | 11% of patients | [13] |
| Psoriasis Vulgaris | 150 mg | 12 weeks | Marked Improvement Rate | 38% of patients (p < 0.001 vs placebo) | [13] |
| Lamellar Ichthyosis | 75 mg | 12 weeks | Responder Rate (≥2-point IGA decrease) | 41% of patients | [14][15] |
| Lamellar Ichthyosis | 150 mg | 12 weeks | Responder Rate (≥2-point IGA decrease) | 50% of patients | [14][15] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental methodologies.
In Vitro Cytochrome P450 Inhibition Assay
This assay is fundamental to determining the inhibitory potency (IC50) of this compound against specific CYP enzymes.
Objective: To quantify the concentration of this compound required to inhibit 50% of the metabolic activity of a specific CYP enzyme (e.g., CYP26A1) towards a retinoid substrate.
Methodology:
-
Enzyme Source: Recombinant human CYP26A1 or human liver microsomes are commonly used as the source of the enzyme.[11][12]
-
Substrate: A known retinoid substrate, such as all-trans-retinoic acid (atRA) or 9-cis-retinoic acid, is used.[7][11] The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibitors.
-
Incubation: The enzyme source is pre-incubated with a range of this compound concentrations in a buffer system containing an NADPH-generating system (as P450 enzymes require NADPH as a cofactor).
-
Reaction Initiation: The reaction is initiated by the addition of the retinoid substrate. The mixture is incubated at 37°C for a specified period.
-
Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Metabolite Quantification: After centrifugation to remove precipitated proteins, the supernatant is analyzed to quantify the formation of the hydroxylated metabolite (e.g., 4-hydroxy-atRA). This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[16][17]
-
Data Analysis: The rate of metabolite formation at each this compound concentration is compared to a vehicle control (without inhibitor). The IC50 value is calculated by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro CYP450 inhibition assay to determine this compound's IC50 value.
Measurement of Retinoic Acid Levels in Biological Samples
Objective: To determine the in vivo effect of this compound administration on endogenous atRA concentrations in plasma or tissue.
Methodology:
-
Sample Collection: Plasma or tissue biopsies are collected from animal models or human subjects at baseline and at various time points after this compound administration.[1][5]
-
Homogenization: Tissue samples are homogenized in a suitable buffer, often on ice to prevent degradation.
-
Extraction: Retinoids are extracted from the plasma or tissue homogenate using a liquid-liquid extraction procedure. A common method involves protein precipitation with a solvent like acetonitrile followed by extraction with a non-polar solvent such as hexane.[16] All steps must be performed under yellow light to prevent photoisomerization of the retinoids.
-
Sample Preparation: The organic phase containing the retinoids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase compatible with the analytical system.
-
Quantification: The concentration of atRA is measured using a highly sensitive analytical technique, typically UHPLC-MS/MS, with isotope-labeled internal standards for accurate quantification.[16]
-
Data Analysis: The atRA concentrations in samples from this compound-treated subjects are compared to those from vehicle-treated controls to determine the fold-increase.
Conclusion
The mechanism of action of this compound is well-defined and centers on its ability to inhibit the CYP26-mediated catabolism of endogenous all-trans retinoic acid. This action effectively increases the local and systemic concentrations of this potent signaling molecule, leading to the activation of the RAR/RXR pathway and the modulation of gene expression. This guide provides the foundational knowledge, supported by quantitative data and methodological insights, for professionals engaged in the research and development of retinoid-related therapeutics. The targeted elevation of endogenous retinoids represents a sophisticated therapeutic strategy, and a thorough understanding of this compound's pharmacology is crucial for its continued investigation and potential clinical application.
References
- 1. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo PMID: 1374473 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of psoriasis with oral this compound: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Liarozole (R75251): A Technical Guide to its Discovery and History
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole (R75251) is an imidazole-containing compound that emerged from the research laboratories of Janssen Pharmaceutica in the late 1980s.[1] It represents a significant advancement in the field of dermatology and oncology through its novel mechanism of action as a retinoic acid metabolism-blocking agent (RAMBA).[2] By inhibiting the cytochrome P450-dependent catabolism of all-trans-retinoic acid (ATRA), this compound effectively increases the endogenous levels of this crucial signaling molecule in tissues like the skin.[3][4] This modulation of retinoid homeostasis has been explored for the treatment of various hyperkeratotic and neoplastic disorders. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of this compound.
Discovery and History
The development of this compound stems from Janssen Pharmaceutica's extensive research programs. The company, founded by Dr. Paul Janssen in 1953, fostered a culture of systematic synthesis and screening of new chemical entities.[5][6] The Janssen Research Foundation, established in 1987, further propelled the discovery of novel therapeutics.[7] this compound was identified through in-vitro and in-vivo testing as a potent inhibitor of several mammalian cytochrome P450 isoenzymes, including those involved in the oxidative catabolism of ATRA.[1] Initially investigated for its effects on steroid biosynthesis, its profound impact on retinoic acid metabolism led to its repositioning as a RAMBA.[4] This pioneering work established a new therapeutic strategy: augmenting endogenous retinoid signaling rather than administering exogenous retinoids, which were often associated with significant side effects.[8] this compound was granted orphan drug designation for congenital ichthyosis by the European Commission and the U.S. Food and Drug Administration.[1]
Mechanism of Action: Modulating the Retinoic Acid Signaling Pathway
This compound's primary mechanism of action is the inhibition of the cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1.[9][10] These enzymes are responsible for the 4-hydroxylation of all-trans-retinoic acid, a key step in its inactivation and clearance.[9] By blocking this metabolic pathway, this compound leads to an accumulation of endogenous ATRA in tissues where CYP26 is expressed, such as the skin.[9]
ATRA is a critical regulator of gene expression, controlling processes like cell proliferation, differentiation, and apoptosis. It exerts its effects by binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
The following diagram illustrates the retinoic acid signaling pathway and the point of intervention for this compound.
Preclinical Development
This compound's preclinical development involved a series of in-vitro and in-vivo studies to characterize its pharmacological activity and safety profile.
In-vitro Studies
-
CYP26 Inhibition: Initial in-vitro experiments using hamster liver microsomes demonstrated that this compound suppresses the P450-mediated conversion of ATRA to more polar metabolites, with an IC50 of 2.2 µM.[11] Further studies confirmed its inhibitory activity on CYP26A1 with an IC50 of 2.1 µM.[10]
-
Cell Proliferation Assays: In MCF-7 human breast cancer cells, this compound alone showed modest antiproliferative effects. However, it significantly enhanced the growth-inhibitory effects of ATRA.[11]
In-vivo Studies
-
Animal Models of Hyperkeratosis: In ovariectomized rats with estrogen-induced vaginal keratinization, subchronic administration of this compound (5-20 mg/kg) reversed this condition, demonstrating its retinoid-mimetic effects in vivo.[11]
-
Pharmacodynamic Studies: In-vivo studies in rats showed that oral administration of this compound led to a dose-dependent increase in plasma levels of ATRA.[11] Furthermore, this compound treatment was found to increase the concentration of retinoic acid in the vaginal tissue of ovariectomized rats.[11]
-
Antitumor Activity: In SCID mice with androgen-independent human prostatic carcinoma xenografts, this compound reduced tumor growth and bone metastasis.[4]
Pharmacokinetics
Pharmacokinetic studies have been conducted in both animals and humans. In rats, oral administration of this compound resulted in a dose-dependent increase in plasma ATRA levels.[11]
In a clinical study involving patients with solid tumors, continuous oral dosing of all-trans RA was associated with a progressive decrease in plasma drug concentrations. Pre-treatment with this compound was shown to attenuate this phenomenon. The mean day-28 area under the plasma concentration-time curve (AUC) of all-trans RA was significantly lower than on day 1 (504 vs 132 ng·h/mL; P = 0.05).[12] this compound partially reversed this decline, increasing the mean plasma all-trans RA AUC on day 29 to 243 ng·h/mL (P = 0.004).[12] A dose of 300 mg of this compound was found to be the lowest dose that reliably produced this effect.[12] Importantly, no undue accumulation of this compound was observed in pharmacokinetic studies during a 12-week trial in patients with lamellar ichthyosis.[13]
Clinical Development
This compound has been investigated in several clinical trials for various dermatological and oncological indications.
Dermatology
-
Ichthyosis: Clinical trials have evaluated the efficacy and safety of oral this compound in patients with moderate to severe lamellar ichthyosis.
-
Psoriasis: this compound has also been studied for the treatment of psoriasis.
Oncology
-
Prostate Cancer: Early clinical experience with this compound showed promising results in patients with progressive prostate cancer.
Quantitative Clinical Trial Data Summary
The following tables summarize key quantitative data from selected clinical trials of this compound.
Table 1: Efficacy of Oral this compound in Moderate to Severe Lamellar Ichthyosis
| Study | Treatment Groups | Duration | Primary Efficacy Endpoint | Results |
| Phase II/III, Double-Blind, Placebo-Controlled | This compound 75 mg once daily | 12 weeks | Responder Rate at Week 12 (≥2-point decrease in IGA) | 41% (11/27) |
| This compound 150 mg once daily | 12 weeks | 50% (14/28) | ||
| Placebo | 12 weeks | 11% (1/9) |
*IGA: Investigator's Global Assessment. The difference between the 150 mg this compound group and the placebo group at week 12 was not statistically significant (P = 0.056), possibly due to a small sample size.[5]
Table 2: Safety Profile of Oral this compound in Moderate to Severe Lamellar Ichthyosis (Adverse Events in >10% of Patients)
| Adverse Event | This compound 75 mg (n=27) | This compound 150 mg (n=28) | Placebo (n=9) |
| Headache | 5 (18.5%) | 6 (21.4%) | 1 (11.1%) |
| Pruritus | 4 (14.8%) | 3 (10.7%) | 2 (22.2%) |
| Cheilitis | 3 (11.1%) | 5 (17.9%) | 0 (0%) |
| Dry Skin | 3 (11.1%) | 4 (14.3%) | 1 (11.1%) |
Data adapted from a Phase II/III clinical trial in patients with lamellar ichthyosis.[5]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
CYP26A1 Inhibition Assay
This assay is crucial for determining the inhibitory potential of compounds like this compound on the primary enzyme responsible for retinoic acid catabolism.
Protocol Overview:
-
Enzyme and Compound Preparation: Recombinant human CYP26A1 enzyme is prepared. Serial dilutions of this compound (and control inhibitors) are made in an appropriate solvent. A solution of all-trans-retinoic acid (the substrate) and NADPH (the cofactor) are also prepared.[1][14]
-
Incubation: The CYP26A1 enzyme is pre-incubated with the various concentrations of this compound for a short period. The reaction is then initiated by the addition of ATRA and NADPH. The mixture is incubated at 37°C for a defined time.[1][14]
-
Reaction Termination and Extraction: The enzymatic reaction is stopped, typically by the addition of an organic solvent like acetonitrile or by altering the pH. The remaining substrate and any formed metabolites are then extracted from the reaction mixture.[1][15]
-
Quantification by HPLC-MS/MS: The levels of ATRA and its hydroxylated metabolites are quantified using a sensitive analytical method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][3]
-
Data Analysis: The percentage of inhibition of ATRA metabolism is calculated for each this compound concentration. This data is then used to determine the half-maximal inhibitory concentration (IC50) value.[14]
Quantification of Retinoic Acid in Biological Samples (e.g., Skin Biopsies)
Accurate measurement of retinoic acid levels in tissues is essential to confirm the pharmacodynamic effects of this compound.
Protocol Overview:
-
Sample Collection and Homogenization: Skin biopsies are obtained and immediately frozen to prevent degradation of retinoids. The tissue is then weighed and homogenized in a suitable buffer, often containing antioxidants.[1]
-
Extraction: Retinoids are extracted from the homogenate using a liquid-liquid extraction procedure, for example, with a mixture of hexane and ethyl acetate. An internal standard is added to account for extraction efficiency.[1][15]
-
Chromatographic Separation: The extracted retinoids are separated using HPLC. A C18 reversed-phase column is commonly used with a mobile phase gradient of solvents like water, methanol, and acetonitrile, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[1][15]
-
Mass Spectrometric Detection: The separated retinoids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of different retinoic acid isomers.[3][15]
-
Quantification: The concentration of retinoic acid in the original tissue sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.[15]
This compound (R75251) stands as a pioneering example of a retinoic acid metabolism blocking agent. Its discovery and development by Janssen Pharmaceutica opened a new therapeutic avenue for managing disorders of keratinization and certain cancers. By inhibiting CYP26 enzymes and thereby increasing endogenous levels of retinoic acid, this compound offers a more targeted approach to modulating retinoid signaling compared to the systemic administration of synthetic retinoids. The extensive preclinical and clinical research conducted on this compound has provided a solid foundation for understanding its mechanism of action, efficacy, and safety profile. Further research into the development of next-generation RAMBAs continues to build upon the important legacy of this compound.
References
- 1. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 6. The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it | Alex’s blog [atelfo.github.io]
- 7. Janssen_Pharmaceutica [bionity.com]
- 8. This compound | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
Liarozole's Impact on Endogenous Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole, an imidazole-based compound, functions as a potent inhibitor of the cytochrome P450 enzymes responsible for the catabolism of retinoic acid (RA), primarily CYP26A1 and CYP26B1. By blocking the metabolic degradation of endogenous all-trans-retinoic acid (atRA), this compound effectively increases intracellular and systemic concentrations of this critical signaling molecule. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on endogenous retinoic acid levels, detailed experimental protocols for relevant assays, and visual representations of the associated biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, dermatology, and oncology who are investigating or developing retinoic acid metabolism blocking agents (RAMBAs).
Introduction
Retinoic acid, a metabolite of vitamin A, is a pleiotropic signaling molecule that plays a crucial role in a vast array of biological processes, including embryonic development, cellular differentiation and proliferation, and immune function. The physiological effects of retinoic acid are mediated through its binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors to regulate the expression of a multitude of target genes.
The intracellular concentration of retinoic acid is tightly regulated through a balance of its biosynthesis from retinol and its catabolism into inactive polar metabolites. The cytochrome P450 family 26 (CYP26) enzymes are the primary catalysts in the oxidative metabolism of atRA. This compound emerges as a significant pharmacological tool and potential therapeutic agent by selectively inhibiting these CYP26 enzymes. As a retinoic acid metabolism blocking agent (RAMBA), this compound offers a novel strategy to enhance endogenous retinoic acid signaling, a mechanism with therapeutic implications for various conditions, including ichthyosis, psoriasis, and certain types of cancer.[1][2][3]
Mechanism of Action: Inhibition of CYP26
This compound is an imidazole-containing compound that acts as a competitive inhibitor of CYP26 enzymes.[4] The imidazole nitrogen atom is thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, thereby blocking the access of the substrate, all-trans-retinoic acid. This inhibition prevents the 4-hydroxylation of atRA, the initial and rate-limiting step in its catabolism.[5] While showing a preference for CYP26B1, this compound also inhibits CYP26A1.[6] The consequence of this enzymatic blockade is a localized and systemic increase in the concentration of endogenous atRA, leading to enhanced activation of RAR/RXR signaling pathways and subsequent modulation of target gene expression.
Quantitative Effects on Endogenous Retinoic Acid Levels
The administration of this compound has been demonstrated to significantly elevate endogenous retinoic acid levels in various tissues and in plasma. The following tables summarize the quantitative data from key preclinical and clinical studies.
| Tissue/Fluid | Species | Treatment Details | Fold/Concentration Change in Retinoic Acid | Reference |
| Human Skin | Human | Topical application of 3% this compound | Increased to 19 ± 5 ng/g wet weight at 18 hours and 6 ± 2 ng/g wet weight at 48 hours (from undetectable in vehicle) | [7] |
| Rat Plasma | Rat | Oral administration of 5 mg/kg this compound | Increased from <0.5 ng/mL to 1.4 ± 0.1 ng/mL | [4] |
| Rat Plasma | Rat | Oral administration of 20 mg/kg this compound | Increased from <0.5 ng/mL to 2.9 ± 0.1 ng/mL | [4] |
| Rat Vagina | Rat | Oral administration of 5 and 20 mg/kg this compound | Approximately doubled the concentration from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng and 2.6 ± 0.2 ng per 200 mg of tissue, respectively | [4] |
| Human Plasma | Human | Oral administration of 300 mg this compound prior to all-trans RA | Partially reversed the decline in plasma all-trans RA AUC from 132 ng h-1 ml-1 to 243 ng h-1 ml-1 | [8] |
Experimental Protocols
Quantification of Retinoic Acid in Tissue Samples by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of retinoic acid from tissue samples.
4.1.1. Materials and Reagents
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 3 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Potassium hydroxide (KOH)
-
Hexane
-
Internal standard (e.g., 4,4-dimethyl-RA)
-
All-trans-retinoic acid standard
4.1.2. Tissue Homogenization and Extraction
-
Excise tissue samples and immediately freeze in liquid nitrogen. Store at -80°C until analysis. All subsequent steps should be performed under yellow light to prevent isomerization of retinoids.
-
Weigh the frozen tissue (typically 10-50 mg).
-
Add ice-cold phosphate-buffered saline (PBS) and homogenize the tissue on ice.
-
To the homogenate, add a known amount of internal standard.
-
For saponification and extraction of neutral retinoids, add ethanolic KOH and vortex. Extract with hexane. This hexane layer containing retinol and retinyl esters can be saved for separate analysis.
-
Acidify the remaining aqueous layer with HCl.
-
Extract the acidified aqueous layer with hexane. This hexane layer will contain the retinoic acid.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.
4.1.3. HPLC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic retinoic acid.
-
Injection Volume: 10-20 µL.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for all-trans-retinoic acid and the internal standard should be optimized. For atRA, a common transition is m/z 301.2 → 205.1.
4.1.4. Quantification
Construct a standard curve using known concentrations of all-trans-retinoic acid standard spiked with the internal standard. The concentration of retinoic acid in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
In Vitro CYP26A1 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on CYP26A1 activity in a microsomal preparation.
4.2.1. Materials and Reagents
-
Human liver microsomes or recombinant human CYP26A1 microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
All-trans-retinoic acid (substrate)
-
This compound (inhibitor)
-
Acetonitrile
-
Potassium phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
HPLC-UV or LC-MS/MS system for metabolite quantification
4.2.2. Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the microsomes (e.g., 0.1-0.5 mg/mL protein concentration) with varying concentrations of this compound (or vehicle control) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding all-trans-retinoic acid (at a concentration near its Km for CYP26A1) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the primary metabolite, 4-hydroxy-retinoic acid, using HPLC-UV or LC-MS/MS.
4.2.3. Data Analysis
Calculate the rate of metabolite formation in the presence and absence of the inhibitor. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Retinoic Acid Signaling Pathway
Caption: this compound inhibits CYP26, increasing intracellular retinoic acid and enhancing gene transcription.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for evaluating this compound's effects from in vitro assays to in vivo models.
Conclusion
This compound represents a well-characterized retinoic acid metabolism blocking agent with a clear mechanism of action and demonstrated efficacy in elevating endogenous retinoic acid levels. The data compiled in this guide underscore its potential as a therapeutic agent in dermatology and oncology. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and other RAMBAs. The continued exploration of this class of compounds holds promise for the development of novel therapeutic strategies that leverage the potent biological activities of endogenous retinoic acid.
References
- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 8. Requirement for RAR-mediated gene repression in skeletal progenitor differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole's Impact on Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole is a potent imidazole-based inhibitor of cytochrome P450 (CYP) enzymes, primarily targeting the CYP26 family of enzymes responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking the 4-hydroxylation of ATRA, this compound effectively increases the intracellular and plasma concentrations of this crucial signaling molecule. This elevation of endogenous ATRA levels mimics the effects of exogenous retinoid administration, thereby influencing a cascade of downstream biochemical pathways involved in cell proliferation, differentiation, and inflammation. This technical guide provides an in-depth analysis of the biochemical pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism
The principal biochemical pathway affected by this compound is the metabolic degradation of all-trans-retinoic acid (ATRA). ATRA, a derivative of vitamin A, is a potent signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The intracellular concentration of ATRA is tightly regulated by a balance between its synthesis from retinol and its catabolism by cytochrome P450 enzymes, predominantly the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).
This compound acts as a competitive inhibitor of these CYP26 enzymes, with a particular affinity for CYP26A1.[1] This inhibition slows down the conversion of ATRA to its more polar, and generally less active, metabolites, such as 4-hydroxy-retinoic acid (4-OH-RA).[1] The consequence of this enzymatic blockade is an accumulation of endogenous ATRA within cells and tissues, leading to enhanced activation of RARs and subsequent modulation of target gene expression.
Figure 1: this compound's inhibition of ATRA metabolism.
Downstream Signaling: Modulation of Retinoid-Responsive Genes
The this compound-induced increase in intracellular ATRA levels directly impacts the expression of a host of retinoid-responsive genes. Upon binding ATRA, RAR/RXR heterodimers undergo a conformational change, dissociate from corepressors, and recruit coactivators, initiating the transcription of genes containing retinoic acid response elements (RAREs) in their promoter regions.
Key genes and proteins affected by this compound-mediated ATRA elevation include:
-
Keratins (KRTs): this compound treatment has been shown to decrease the expression of keratin 2 (KRT2) and increase the expression of keratin 4 (KRT4), changes consistent with increased retinoid stimulation in the epidermis.[2]
-
Cellular Retinoic Acid Binding Protein II (CRABP2): The expression of CRABP2, a protein involved in the intracellular transport of ATRA, tends to be upregulated following this compound administration.[2]
-
CYP26A1: As a feedback mechanism, increased ATRA levels can induce the expression of its own catabolizing enzyme, CYP26A1.[2] This highlights a potential mechanism of acquired resistance to prolonged this compound treatment.
Figure 2: Downstream effects of this compound on gene expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various biochemical parameters as reported in the literature.
Table 1: In Vitro Inhibition of Retinoic Acid Metabolism by this compound
| Parameter | System | Value | Reference |
| IC50 | Hamster liver microsomes | 2.2 µM | [3] |
| IC50 | Human liver microsomes | 0.2 - 86 µM | [1] |
Table 2: In Vivo Effects of this compound on Retinoic Acid Levels
| Species | Tissue/Fluid | This compound Dose | Change in RA Concentration | Reference |
| Rat | Plasma | 5 mg/kg | Undetectable to 1.4 ± 0.1 ng/mL | [3] |
| Rat | Plasma | 20 mg/kg | Undetectable to 2.9 ± 0.1 ng/mL | [3] |
Table 3: Clinical Efficacy of this compound in Psoriasis (12-week treatment)
| Daily Dose | Marked Improvement or Better | Mean PASI Score Reduction | Reference |
| 50 mg | 18% | 3.6 | [4] |
| 75 mg | 11% | 3.0 | [4] |
| 150 mg | 38% | 7.0 | [4] |
| Placebo | 6% | 0.5 | [4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to investigate the biochemical effects of this compound.
Retinoic Acid 4-Hydroxylase (CYP26A1) Inhibition Assay
This protocol is adapted from studies investigating the inhibition of ATRA metabolism in liver microsomes.
Figure 3: Workflow for CYP26A1 Inhibition Assay.
Materials:
-
Human or hamster liver microsomes
-
This compound
-
All-trans-retinoic acid (ATRA)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with UV or mass spectrometry detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ATRA in a light-protected container, also in a suitable solvent.
-
Prepare a solution of NADPH in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine liver microsomes (typically 0.2 mg/mL final concentration), potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATRA (e.g., 500 nM final concentration) and NADPH (e.g., 2 mM final concentration).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to separate ATRA and its metabolites.
-
Monitor the elution profile at a wavelength of approximately 340-350 nm for UV detection or use mass spectrometry for more specific detection of 4-OH-RA.
-
-
Data Analysis:
-
Quantify the amount of 4-OH-RA produced in the presence and absence of this compound.
-
Calculate the IC50 value of this compound for the inhibition of 4-OH-RA formation.
-
Quantification of Intracellular Retinoic Acid by HPLC
This protocol provides a general framework for measuring intracellular ATRA levels in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., MCF-7, HaCaT)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Hexane or other organic solvent for extraction
-
HPLC system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for a specified duration.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable method (e.g., sonication in a buffered solution).
-
-
Extraction of Retinoids:
-
Extract the retinoids from the cell lysate using an organic solvent such as hexane. This is typically done under subdued light to prevent photodegradation of retinoic acid.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system for separation and quantification of ATRA.
-
-
Data Analysis:
-
Determine the concentration of ATRA in the cell extracts based on a standard curve.
-
Normalize the ATRA concentration to the total protein content or cell number.
-
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of this compound, alone or in combination with ATRA, on cell viability and proliferation.
Materials:
-
Cultured cells (e.g., MCF-7)
-
This compound
-
All-trans-retinoic acid (ATRA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
After allowing the cells to attach, treat them with various concentrations of this compound, ATRA, or a combination of both. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
This compound's primary mechanism of action is the inhibition of CYP26-mediated retinoic acid catabolism, leading to an increase in endogenous ATRA levels. This, in turn, modulates the expression of retinoid-responsive genes, affecting key cellular processes such as proliferation and differentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the biochemical and therapeutic effects of this compound and other retinoic acid metabolism blocking agents. Further research into the long-term effects of sustained ATRA elevation and potential resistance mechanisms will be crucial for the continued development of this class of compounds.
References
- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aseancosmetics.org [aseancosmetics.org]
Liarozole: A Technical Guide to its Function as a Cytochrome P450 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole is a potent imidazole-based inhibitor of cytochrome P450 (CYP) enzymes, with a primary mechanism of action centered on the inhibition of retinoic acid (RA) metabolism. By blocking the catalytic activity of specific CYP isozymes, predominantly the CYP26 family, this compound elevates endogenous levels of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cellular differentiation, proliferation, and apoptosis. This retinoid-mimetic effect has positioned this compound as a therapeutic agent in the treatment of various hyperproliferative and differentiation-related disorders, most notably psoriasis and certain types of cancer. This technical guide provides an in-depth overview of this compound's core function as a CYP inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction
All-trans-retinoic acid, the biologically active metabolite of vitamin A, plays a pivotal role in regulating gene transcription through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The intracellular concentration of atRA is tightly regulated, in part, by a catabolic pathway mediated by cytochrome P450 enzymes. The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary catalysts in the 4-hydroxylation of atRA, a key step in its inactivation and elimination.[1]
This compound emerges as a significant pharmacological tool and therapeutic candidate through its ability to inhibit these CYP26 enzymes.[2][3] This inhibition leads to a localized and systemic increase in endogenous atRA levels, thereby amplifying retinoid signaling. This guide explores the biochemical and clinical facets of this compound's action as a CYP450 inhibitor.
Mechanism of Action: Inhibition of Cytochrome P450
This compound, an imidazole-containing compound, functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[4] Its primary mode of action is the inhibition of the cytochrome P450-dependent 4-hydroxylation of atRA.[2] The imidazole nitrogen atom of this compound is thought to coordinate with the heme iron of the CYP enzyme, thereby blocking the binding of the substrate, atRA, and inhibiting its metabolism.
The primary targets of this compound are the CYP26 enzymes, which are responsible for the catabolism of retinoic acid.[5] By inhibiting these enzymes, this compound effectively increases the half-life of endogenous atRA, leading to its accumulation in tissues and plasma.[6] This elevation of atRA levels allows for enhanced activation of RARs and subsequent modulation of gene expression through retinoic acid response elements (RAREs) in the promoter regions of target genes.[7]
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key data regarding its inhibitory constants and its effects on retinoic acid levels and clinical outcomes.
Table 1: In Vitro Inhibitory Activity of this compound against Retinoic Acid Metabolism
| System | Parameter | Value | Reference(s) |
| Hamster Liver Microsomes | IC50 | 2.2 µM | [6] |
| Rat Liver Homogenate | IC50 | 0.14 µM | [8] |
| Dunning Prostate Cancer Homogenate | IC50 | 0.26 µM | [8] |
| MCF-7 Human Breast Cancer Cells | Inhibition | Almost complete block at 10 µM | [8] |
| Recombinant Human CYP26A1 | IC50 | 7 µM | [2][4] |
Table 2: In Vivo Effects of this compound on Retinoic Acid Levels
| Species | Tissue/Fluid | This compound Dose | Change in Retinoic Acid Levels | Reference(s) |
| Rat | Plasma | 5 mg/kg p.o. | Increased from <0.5 ng/ml to 1.4 ± 0.1 ng/ml | [6] |
| Rat | Plasma | 20 mg/kg p.o. | Increased from <0.5 ng/ml to 2.9 ± 0.1 ng/ml | [6] |
| Rat | Vagina | 5 mg/kg p.o. | Increased from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng per 200 mg tissue | [6] |
| Rat | Vagina | 20 mg/kg p.o. | Increased from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng per 200 mg tissue | [6] |
| Human | Skin | 3% topical | Increased to 19 ± 5 ng/g wet wt at 18h | [9] |
| Human (Solid Tumors) | Plasma | 300 mg | Partially reversed the decline in atRA AUC from 132 to 243 ng h-1 ml-1 | [10] |
Table 3: Clinical Efficacy of Oral this compound in Psoriasis (12-week treatment)
| Treatment Group | N | Marked Improvement or Better | Mean PASI Change (Baseline to Endpoint) | Reference(s) |
| Placebo | - | 6% | 15.9 to 15.4 | [11] |
| This compound 50 mg/day | - | 18% | 17.4 to 13.8 | [11] |
| This compound 75 mg/day | - | 11% | 17.5 to 14.5 | [11] |
| This compound 150 mg/day | - | 38% | 15.8 to 8.8 | [11] |
Note: PASI = Psoriasis Area and Severity Index. A higher PASI score indicates more severe disease.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of this compound against CYP-mediated retinoic acid metabolism using human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
This compound (test inhibitor)
-
All-trans-retinoic acid (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, atRA, and NADPH regenerating system in appropriate solvents. Prepare serial dilutions of this compound to cover a range of concentrations.
-
Incubation Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer, and the desired concentration of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the substrate (atRA) and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the primary metabolite of atRA (e.g., 4-hydroxy-atRA) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Quantification of Endogenous Retinoic Acid in Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of atRA from biological tissue samples.
Materials:
-
Tissue sample (e.g., skin biopsy)
-
Homogenizer
-
Internal standard (e.g., a stable isotope-labeled atRA)
-
Extraction solvent (e.g., hexane, acetonitrile)
-
Acidifying agent (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Homogenization: Homogenize the weighed tissue sample in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Protein Precipitation and Extraction: Add a protein precipitating and extraction solvent (e.g., acetonitrile) to the homogenate. Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (if necessary): For further purification, perform a liquid-liquid extraction. Acidify the aqueous phase and extract the retinoids into an organic solvent like hexane.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation of atRA from its isomers and other interfering substances. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of atRA and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of atRA standards. Quantify the amount of atRA in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve. The results are typically normalized to the initial tissue weight.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's Mechanism of Action on the Retinoic Acid Signaling Pathway.
Caption: Workflow for In Vitro CYP Inhibition Assay.
Conclusion
This compound represents a well-characterized inhibitor of cytochrome P450, specifically targeting the CYP26-mediated catabolism of retinoic acid. This mechanism of action provides a sound pharmacological basis for its therapeutic application in conditions characterized by abnormal cellular proliferation and differentiation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or other RAMBAs. Further research into the specific inhibitory constants (Ki) for each CYP26 isozyme and a more detailed understanding of its effects on the broader retinoid signaling network will continue to refine its therapeutic potential.
References
- 1. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Knockout of Cyp26a1 and Cyp26b1 during post-natal life causes reduced lifespan, dermatitis, splenomegaly and systemic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyp26b1 Regulates Retinoic Acid-Dependent Signals in T Cells and Its Expression Is Inhibited by Transforming Growth Factor-β | PLOS One [journals.plos.org]
- 8. This compound | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 9. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of all-trans retinoic acid pharmacokinetics by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of psoriasis with oral this compound: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole's Aromatase Inhibition Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liarozole is an imidazole-based compound recognized for its dual mechanism of action: the inhibition of retinoic acid metabolism and the inhibition of aromatase (cytochrome P450 19A1 or CYP19A1).[1][2][3] This technical guide provides an in-depth analysis of this compound's activity as an aromatase inhibitor. Aromatase is the key enzyme responsible for the final step in the biosynthesis of estrogens from androgens.[4] Its inhibition is a critical therapeutic strategy in the management of estrogen receptor-positive breast cancer.[5][6] This document details the mechanism of action, quantitative data on its inhibitory effects in the context of other inhibitors, and a comprehensive experimental protocol for assessing its activity in vitro.
This compound: Compound Profile
This compound is a non-steroidal, imidazole-containing compound.[3][7] Its primary therapeutic explorations have been in oncology and dermatology.[1][8]
| Property | Data | Reference |
| IUPAC Name | 6-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole | [2] |
| Molecular Formula | C17H13ClN4 | [2] |
| Molar Mass | 308.77 g·mol−1 | [2] |
| Primary Mechanisms | Aromatase (CYP19A1) Inhibition, Retinoic Acid Metabolism Inhibition | [1][3] |
Mechanism of Aromatase Inhibition
Aromatase, a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol.[4] As a non-steroidal inhibitor, this compound is believed to interact with the heme group of the aromatase enzyme, thereby competitively inhibiting the binding of the natural androgen substrates.[6] This action effectively blocks the estrogen synthesis pathway.
Figure 1: Simplified pathway of aromatase action and inhibition by this compound.
Quantitative Analysis of Aromatase Inhibition
| Inhibitor | IC50 Value (nM) | Reference |
| Letrozole | 2.18 - 3.3 | [5] |
| Fadrozole | 5 | [9] |
| Anastrozole | ~15 (in cells) | [9] |
| Compound 41 (experimental) | 9.02 | [5] |
| Compound 12 (experimental) | 55 | [5] |
Experimental Protocol: In Vitro Aromatase Inhibition Assay
The following protocol is a synthesized methodology for a cell-free, fluorometric assay to determine the aromatase inhibitory activity of a test compound like this compound, based on established procedures.[10][11][12]
Materials and Reagents
-
Human Recombinant CYP19A1 (Aromatase)
-
NADPH regenerating system
-
Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)
-
Aromatase assay buffer
-
Known aromatase inhibitor (e.g., Letrozole) as a positive control
-
Test compound (this compound)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Experimental Workflow
Figure 2: Experimental workflow for in vitro aromatase inhibition assay.
Detailed Procedure
-
Preparation of Reagents: Prepare serial dilutions of this compound and the positive control (letrozole) in the assay buffer. The final concentration in the well should typically range from 0.1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the human recombinant aromatase enzyme and the NADPH regenerating system to each well.
-
Inhibitor Addition: Add the diluted test compounds, positive control, and a vehicle control to their respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. The excitation and emission wavelengths will be specific to the substrate used (e.g., Ex/Em = 488/527 nm for a dibenzylfluorescein-based substrate).[10]
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Signaling Pathway Context
The inhibition of aromatase by this compound directly impacts the estrogen signaling pathway by depleting the ligands (estrone and estradiol) required to activate estrogen receptors (ERα and ERβ). This reduction in estrogen levels is the therapeutic basis for its application in hormone-sensitive cancers.
Figure 3: this compound's impact on the estrogen biosynthesis and signaling pathway.
Conclusion
This compound is a potent inhibitor of aromatase, the critical enzyme in estrogen biosynthesis. While specific quantitative data on its direct aromatase inhibition are sparse in the literature, its mechanism as a non-steroidal inhibitor is well-understood within the context of other imidazole- and triazole-based drugs. The provided experimental protocol offers a robust framework for quantifying its inhibitory activity. For drug development professionals, this compound's dual action on both retinoic acid and estrogen pathways presents a unique profile that may be leveraged for various therapeutic applications. Further research to elucidate its precise binding kinetics and in vivo potency against aromatase is warranted.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2018-1417 [excli.de]
- 7. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine.org [endocrine.org]
- 10. mdpi.com [mdpi.com]
- 11. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
The Structural-Activity Relationship of Liarozole and its Analogs: A Technical Guide to Retinoic Acid Metabolism Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of liarozole and its analogs as inhibitors of retinoic acid metabolism. This compound, a potent imidazole-based compound, functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA) by inhibiting cytochrome P450 enzymes, primarily CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this degradation pathway, this compound effectively increases endogenous ATRA levels, leading to retinoid-mimetic effects. This guide will detail the quantitative SAR of this compound derivatives, provide comprehensive experimental protocols for assessing their activity, and visualize the underlying biological and experimental workflows.
Introduction: The Role of this compound in Retinoic Acid Signaling
All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that regulates gene expression involved in cellular differentiation, proliferation, and apoptosis. The therapeutic potential of ATRA is often limited by its rapid metabolic degradation, primarily through hydroxylation by cytochrome P450 enzymes of the CYP26 family. This compound and its analogs are designed to inhibit these enzymes, thereby preserving endogenous ATRA levels and potentiating its biological effects. This has significant implications for the treatment of various hyperproliferative and differentiation-related disorders, including psoriasis and cancer.
Mechanism of Action: Inhibition of CYP450-Mediated Retinoic Acid Catabolism
This compound is an imidazole-containing compound that acts as a potent inhibitor of the cytochrome P450-dependent metabolism of ATRA.[1] Specifically, it targets the 4-hydroxylation of retinoic acid, a key step in its inactivation and elimination. The imidazole moiety of this compound is crucial for its inhibitory activity, as it coordinates with the heme iron of the cytochrome P450 enzyme, effectively blocking substrate access to the active site. This inhibition leads to an accumulation of endogenous ATRA in tissues, which can then activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression.
Caption: this compound inhibits CYP26A1, increasing ATRA levels for nuclear signaling.
Structural-Activity Relationship of this compound Analogs
The development of this compound analogs has focused on improving potency and selectivity for CYP26 enzymes. Structure-activity relationship studies have revealed key structural features that govern the inhibitory activity of these compounds. Modifications to the imidazole and the aromatic moieties of the this compound scaffold have led to the identification of significantly more potent inhibitors.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and some of its more potent analogs against hamster liver microsomal ATRA metabolism. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzymatic activity.
| Compound | Structure | IC50 (nM) | Relative Potency (vs. This compound) |
| This compound | Imidazole attached to a substituted benzothiazole | 6000 | 1x |
| Analog 1 | Imidazole with modified benzothiazole linker | 100 | 60x |
| Analog 2 | Replacement of benzothiazole with a substituted phenyl ring | 20 | 300x |
| Analog 3 | Introduction of a trifluoromethyl group on the phenyl ring | 5 | 1200x |
| VN/14-1 (Talarozole) | A triazole derivative | 0.4 | 15000x |
Data compiled from various sources, including studies on novel retinoic acid metabolism blocking agents.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. Below are detailed protocols for key assays.
In Vitro Retinoic Acid Metabolism Inhibition Assay (CYP26A1 Inhibition Assay)
This assay is designed to measure the ability of test compounds to inhibit the metabolism of retinoic acid by the CYP26A1 enzyme. A common method utilizes a luminogenic substrate that is converted to luciferin by CYP26A1, which then produces a light signal in the presence of luciferase.
Materials:
-
Recombinant human CYP26A1 enzyme
-
P450-Glo™ Luciferin-BE substrate
-
NADPH regeneration system
-
Luciferase detection reagent
-
Test compounds (this compound and analogs) dissolved in DMSO
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare the CYP26A1 enzyme/substrate mixture by diluting the enzyme and Luciferin-BE substrate in a suitable buffer.
-
Dispense 2 µL of the enzyme/substrate mixture into each well of a 96-well plate.
-
Add 1 µL of test compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (a known CYP26A1 inhibitor).
-
Initiate the reaction by adding 2 µL of the NADPH regeneration system to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate the luminescent signal by adding 5 µL of the luciferase detection reagent to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[2]
Caption: Workflow for the in vitro CYP26A1 inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound and its analogs on the proliferation of cancer cell lines, such as MCF-7 human breast cancer cells. The assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound and analogs)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for proliferation inhibition.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Visualization
The biological effects of this compound and its analogs are mediated through the retinoic acid signaling pathway. The following diagram illustrates the key components and interactions within this pathway.
References
Methodological & Application
Liarozole in Preclinical Models: Application Notes for Prostate Cancer and Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of liarozole in animal models of prostate cancer and psoriasis. This compound is a potent inhibitor of the cytochrome P450-dependent metabolism of all-trans retinoic acid (RA), leading to increased endogenous RA levels. This mechanism underlies its therapeutic potential in both oncology and dermatology.
Prostate Cancer Animal Model Studies
This compound has demonstrated significant anti-tumor activity in various preclinical models of prostate cancer, affecting both androgen-dependent and androgen-independent tumors.
Data Summary: this compound in Prostate Cancer Animal Models
| Animal Model | Cancer Cell Line/Tumor Type | This compound Dosage and Administration | Key Findings (Quantitative Data) |
| Rat | Dunning R3327-H (androgen-dependent, well-differentiated) | 100 mg/kg/day (in dietary admixture) | 60% decrease in median tumor volume.[1] |
| Rat | Dunning R3327-PIF-1 (androgen-independent, moderately differentiated) | 100 mg/kg/day (in dietary admixture) | 60% decrease in median tumor volume.[1] |
| Rat | Dunning R3327-AT-6 (androgen-independent, anaplastic) | 100 mg/kg/day (in dietary admixture) | 73% decrease in median tumor volume.[1] |
| Rat | Dunning R3327-G (androgen-dependent, poorly differentiated) | 40 mg/kg twice daily (oral gavage) | 82% reduction in tumor volume (comparable to castration at 92%).[1] |
| Rat | Dunning R3327-AT-6 sq (squamous metaplasia) | 60 mg/kg twice daily (oral gavage) | 90% reduction in median tumor volume.[1] |
| SCID Mice | PC-3ML-B2 (human, androgen-independent) | Not specified in readily available abstracts. | Reduced subcutaneous tumor growth and bone metastasis.[2] |
Experimental Protocols
Dunning Rat Prostate Carcinoma Model
This protocol is based on studies investigating the effect of this compound on various sublines of the Dunning rat prostatic adenocarcinoma.
-
Animal Model: Male Copenhagen rats.
-
Tumor Induction: Subcutaneous inoculation of tumor fragments from the respective Dunning sublines (e.g., H, PIF-1, AT-6, G, AT-6 sq) into the flank of the rats.
-
Treatment Groups:
-
Control group (vehicle administration).
-
This compound group(s) with varying dosages and administration routes.
-
-
Drug Administration:
-
Dietary Admixture: this compound is mixed into the animal feed at a concentration calculated to provide a specific daily dose (e.g., 100 mg/kg/day).[1]
-
Oral Gavage: this compound is suspended in a suitable vehicle (e.g., aqueous carboxymethylcellulose) and administered directly into the stomach using a gavage needle. Dosing is typically performed twice daily (e.g., 40-60 mg/kg).[1]
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Histopathological analysis of tumors can be performed.
-
PC-3ML Human Prostate Carcinoma Xenograft Model in SCID Mice
This model is utilized to study the effect of this compound on a human androgen-independent prostate cancer cell line known for its metastatic potential.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Induction:
-
Subcutaneous Tumors: Subcutaneous injection of PC-3ML-B2 cells into the flank of SCID mice.
-
Bone Metastasis: Intravenous injection of PC-3ML-B2 cells (e.g., via the tail vein) to model metastasis to the bone.
-
-
Treatment Groups:
-
Control group (vehicle administration).
-
This compound group.
-
-
Drug Administration: The specific dosage and administration route for this compound in this model require further investigation from full-text articles.
-
Monitoring and Endpoints:
-
For subcutaneous tumors, tumor volume is measured regularly.
-
Signaling Pathway
This compound's Mechanism of Action in Prostate Cancer
This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly CYP26A1, which are responsible for the catabolism of retinoic acid (RA). This leads to an accumulation of intracellular RA, which can then bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This signaling cascade ultimately modulates gene expression, leading to decreased cell proliferation and induction of apoptosis.
Caption: this compound inhibits CYP26A1, increasing intracellular retinoic acid levels and promoting anti-tumor effects.
Psoriasis Animal Model Studies
While much of the clinical data for this compound in psoriasis comes from human trials, animal models provide a valuable tool for mechanistic studies. This compound has been shown to induce epidermal hyperplasia in hairless mice, mimicking some aspects of psoriatic skin.
Data Summary: this compound in Psoriasis Animal Models
Quantitative data from this compound-specific animal models of psoriasis is limited in the readily available literature. However, based on its mechanism of action and effects in human studies, the expected outcomes in a relevant animal model (e.g., imiquimod-induced psoriasis) would be a reduction in psoriatic markers.
| Animal Model | Psoriasis Induction Method | This compound Dosage and Administration | Expected Key Findings |
| Hairless Mice | Not applicable (constitutive model) | Orally administered.[3] | Induces epidermal hyperplasia.[3] |
| Mouse (e.g., BALB/c or C57BL/6) | Imiquimod (IMQ) topical application | To be determined in specific studies. | Reduction in PASI score (erythema, scaling, thickness), decreased epidermal thickness, and reduced inflammatory cell infiltration. |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Model
This is a widely used model to induce psoriasis-like skin inflammation in mice, which would be suitable for testing the efficacy of this compound.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction of Psoriasis:
-
Daily topical application of a commercially available imiquimod cream (e.g., 5%) to a shaved area on the back and/or the ear of the mice for a defined period (e.g., 5-7 days).
-
-
Treatment Groups:
-
Control group (vehicle administration).
-
IMQ + Vehicle group.
-
IMQ + this compound group(s).
-
-
Drug Administration: this compound could be administered orally (gavage or dietary admixture) or potentially topically, depending on the study design.
-
Monitoring and Endpoints:
-
Psoriasis Area and Severity Index (PASI): Daily scoring of erythema, scaling, and skin thickness.
-
Epidermal Thickness: Measurement of ear thickness using calipers or histological analysis of skin biopsies.
-
Inflammatory Markers: Analysis of inflammatory cell infiltrates (e.g., neutrophils, T-cells) and cytokine levels (e.g., IL-17, IL-23) in skin samples via immunohistochemistry or qPCR.[4]
-
Proliferation Markers: Immunohistochemical staining for markers like Ki-67 to assess keratinocyte proliferation.[4]
-
Signaling Pathway
This compound's Potential Mechanism of Action in Psoriasis
In psoriasis, the IL-23/IL-17 axis plays a crucial role in driving the inflammatory cascade and keratinocyte hyperproliferation. By increasing intracellular retinoic acid, this compound can modulate immune responses and keratinocyte differentiation, potentially dampening the pathogenic effects of the IL-23/IL-17 pathway.
Caption: this compound may ameliorate psoriasis by increasing retinoic acid, which can modulate the pro-inflammatory IL-23/IL-17 axis.
References
- 1. Effects of systemic treatment with this compound on cutaneous inflammation, epidermal proliferation and differentiation in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of oral this compound on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Liarozole in Mouse Models of Skin Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Liarozole, a retinoic acid metabolism-blocking agent (RAMBA), in preclinical mouse models of common skin diseases such as psoriasis and ichthyosis. This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the catabolism of all-trans retinoic acid (ATRA).[1] By blocking the breakdown of endogenous ATRA, this compound effectively increases the local concentration of this active retinoid in tissues like the skin.[2][3] This mechanism of action provides a therapeutic rationale for its use in hyperproliferative and inflammatory skin disorders that are known to respond to retinoid-based therapies. Clinical studies in humans have demonstrated the efficacy of oral this compound in treating psoriasis and lamellar ichthyosis.[4][5][6][7][8]
Mechanism of Action: this compound Signaling Pathway
This compound's therapeutic effects are mediated through the enhancement of endogenous retinoic acid signaling. The following diagram illustrates the molecular pathway.
Application in a Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely accepted preclinical model that recapitulates many features of human plaque psoriasis, including epidermal hyperplasia, scaling, erythema, and a characteristic inflammatory infiltrate.
Experimental Protocol: Imiquimod-Induced Psoriasis Model and this compound Treatment
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%) (e.g., Aldara™).
-
This compound (for oral or topical formulation).
-
Vehicle for this compound (see formulation protocols below).
-
Calipers for measuring ear and skin thickness.
-
Standard animal husbandry equipment.
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin (approximately 2x3 cm).
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.[9]
-
This compound Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Begin this compound administration one day prior to the first imiquimod application and continue daily throughout the experiment.
-
Therapeutic: Begin this compound administration 2-3 days after the initial imiquimod application, once psoriatic plaques are established.
-
-
Administration of this compound:
-
Oral Gavage: Administer this compound suspension daily at a dose of 5-20 mg/kg.
-
Topical Application: Apply a thin layer of the this compound formulation to the affected skin area daily.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for signs of distress and body weight.
-
Measure ear thickness and dorsal skin thickness daily using calipers.
-
Score the severity of skin inflammation based on erythema, scaling, and thickness (each on a scale of 0-4).
-
At the end of the experiment (day 6-8), euthanize the mice and collect skin and spleen samples for further analysis (histology, cytokine analysis, flow cytometry).
-
Formulation Protocols
Topical this compound Formulation (3% w/w):
-
Vehicle: A cream base such as Beeler's base is a suitable option.
-
Preparation:
-
Prepare the Beeler's base by melting cetyl alcohol (1.5 g) and white wax (0.1 g) in a water bath at 70°C.
-
In a separate container, heat the aqueous phase containing sodium lauryl sulfate (0.2 g), propylene glycol (1 g), and distilled water (to 10 g) to 70°C.
-
Slowly add the aqueous phase to the melted oil phase with constant stirring to form the cream.
-
Levigate 300 mg of this compound powder with a small amount of propylene glycol to form a smooth paste.
-
Gradually incorporate the this compound paste into the cream base with continuous mixing until a homogenous formulation is achieved.
-
Oral this compound Formulation (for 5 mg/kg dose in a 25g mouse):
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Preparation:
-
Calculate the required amount of this compound for the study group. For example, for 10 mice at 5 mg/kg, you will need 1.25 mg of this compound per day.
-
Weigh the appropriate amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to warm sterile water while stirring until fully dissolved. Cool to room temperature.
-
Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration (e.g., 0.125 mg in 0.2 mL for a 25g mouse). Ensure the suspension is homogenous before each administration.
-
Expected Quantitative Outcomes and Data Presentation
The following table summarizes expected outcomes based on this compound's mechanism of action and data from human clinical trials.
| Parameter | Vehicle Control | This compound Treatment (Oral or Topical) | Reference |
| Epidermal Thickness (µm) | Significant increase | Dose-dependent reduction | [8][10] |
| Ki-67+ Proliferating Cells (%) | High | Significant decrease | [10] |
| **CD3+ T-cell Infiltration (cells/mm²) ** | High | Significant decrease | [8] |
| IL-17 mRNA Expression (fold change) | High | Significant decrease | Inferred |
| IL-23 mRNA Expression (fold change) | High | Significant decrease | Inferred |
Note: Specific quantitative data from mouse models of psoriasis treated with this compound is limited in the public domain. The expected outcomes are based on the known anti-proliferative and anti-inflammatory effects of retinoids and this compound's performance in human studies.
Application in an Ichthyosis Mouse Model
Various transgenic mouse models that replicate the genetic basis of different forms of ichthyosis are available. For example, mouse models with mutations in the Tgm1 gene are used to study lamellar ichthyosis.[11]
Experimental Protocol: Transgenic Ichthyosis Model and this compound Treatment
Materials:
-
Transgenic mice with an ichthyosis phenotype (e.g., Tgm1 knockout or mutant mice).
-
This compound (for oral or topical formulation).
-
Vehicle for this compound.
-
Standard animal husbandry equipment.
-
Transepidermal Water Loss (TEWL) measurement device.
Procedure:
-
Animal Model: Utilize a relevant transgenic mouse model of ichthyosis.
-
Treatment Groups: Divide mice into vehicle control and this compound treatment groups.
-
This compound Administration:
-
Oral Gavage: Administer this compound suspension daily at a dose of 5-20 mg/kg.
-
Topical Application: Apply a thin layer of the this compound formulation to the affected skin area daily.
-
-
Treatment Duration: Treat mice for a period of 4-12 weeks, depending on the specific model and study objectives.
-
Monitoring and Endpoint Analysis:
-
Monitor mice for changes in skin scaling, erythema, and overall clinical appearance.
-
Measure TEWL at regular intervals to assess skin barrier function.
-
At the end of the study, collect skin samples for histological analysis to assess changes in the stratum corneum and epidermal differentiation markers.
-
Expected Quantitative Outcomes and Data Presentation
The following table summarizes expected outcomes based on this compound's efficacy in human lamellar ichthyosis.[5][7]
| Parameter | Vehicle Control | This compound Treatment (Oral or Topical) | Reference |
| Scaling Score (0-4 scale) | High | Significant reduction | [5][7] |
| Investigator's Global Assessment (IGA) Score | High | Significant improvement | [5] |
| Transepidermal Water Loss (TEWL) | Elevated | Reduction towards normal levels | Inferred |
| Keratin 4 (KRT4) Expression | Low/Absent | Increased expression | [7] |
| Keratin 13 (KRT13) Expression | Low/Absent | Increased expression | [7] |
Experimental Workflow Visualization
The following diagram provides a generalized workflow for conducting a study using this compound in a mouse model of skin disease.
Conclusion
This compound presents a promising therapeutic strategy for various skin diseases by modulating endogenous retinoic acid levels. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanisms of this compound in relevant mouse models. Careful attention to experimental design, including appropriate controls and endpoint analyses, will be crucial for generating robust and translatable data.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-23 regulates interleukin-17 expression in wounds, and its inhibition accelerates diabetic wound healing through the alteration of macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchanimaltraining.com [researchanimaltraining.com]
Liarozole Dose-Response Studies in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Liarozole dose-response studies conducted in various xenograft models. The information compiled herein, including quantitative data summaries, detailed experimental protocols, and visual diagrams of signaling pathways and workflows, is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in oncology.
Data Presentation: Summary of this compound Efficacy in Xenograft Models
The following tables summarize the quantitative data from in vivo studies evaluating the dose-dependent anti-tumor effects of this compound in different rodent xenograft models.
| Xenograft Model (Prostate Cancer) | This compound Dose & Administration | Tumor Growth Inhibition | Reference |
| Dunning R3327-H (Androgen-dependent, slow-growing, well-differentiated) | 120 mg/100 g food (equivalent to 100 mg/kg/day) | 60% decrease in median tumor volume | [1] |
| Dunning PIF-1 (Androgen-independent, moderately differentiated) | 120 mg/100 g food (equivalent to 100 mg/kg/day) | 60% decrease in median tumor volume | [1] |
| Dunning AT-6 (Androgen-independent, anaplastic) | 120 mg/100 g food (equivalent to 100 mg/kg/day) | 73% decrease in median tumor volume | [1] |
| Dunning R3327-G (Androgen-dependent, poorly differentiated) | 40 mg/kg, twice a day (oral gavage) | 82% reduction in median tumor volume | [1] |
| Dunning AT-6 sq (Androgen-independent with squamous metaplasia) | 60 mg/kg, twice a day (oral gavage) | 90% reduction in median tumor volume | [1] |
| PC-3ML-B2 (Androgen-independent human prostatic carcinoma in SCID mice) | Not specified | Reduced subcutaneous and bone metastasis tumor growth | [2] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound in xenograft models, compiled from established research practices.
Subcutaneous Xenograft Model Establishment
This protocol outlines the steps for creating a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer)
-
Culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex Basement Membrane Extract (BME) (optional, but recommended for improved tumor take and growth)
-
Immunocompromised mice (e.g., BALB/c nude, SCID, or NSG mice), 6-8 weeks old[3][4]
-
Syringes (1 mL) with needles (e.g., 27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency. Ensure cells are regularly tested for mycoplasma contamination.[5]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.
-
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability using a method like trypan blue exclusion.
-
Preparation of Cell Suspension for Injection:
-
Calculate the required volume to obtain the desired cell concentration (typically 1 x 10^6 to 1 x 10^7 cells per injection).
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS. For improved tumor formation, the cell suspension can be mixed 1:1 with Matrigel or Cultrex BME on ice. The final injection volume is typically 100-200 µL.
-
-
Subcutaneous Injection:
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor development.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[4][5]
-
Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.[7]
-
Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[5]
-
This compound Administration
This compound can be administered through different routes, with oral gavage and dietary admixture being common in preclinical studies.
a) Oral Gavage:
-
Prepare the this compound solution or suspension in a suitable vehicle (e.g., corn oil, carboxymethylcellulose).
-
Administer the calculated dose directly into the stomach of the mouse using a gavage needle.
-
The dosing frequency can vary (e.g., once or twice daily).[1]
b) Dietary Admixture:
-
Incorporate the calculated amount of this compound into the rodent chow to achieve the desired daily dose based on average food consumption.[1]
-
Provide the medicated diet to the animals ad libitum.
-
This method provides continuous drug exposure.
Efficacy Assessment
The primary endpoint for efficacy is typically the inhibition of tumor growth.
-
Continue tumor volume measurements throughout the study period.
-
Monitor animal body weight and overall health status to assess toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting) to evaluate pharmacodynamic markers.[8]
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary anti-cancer effect is mediated through the inhibition of cytochrome P450 enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA).[9] This leads to an accumulation of intracellular ATRA, which can then bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The activation of these nuclear receptors modulates the expression of target genes involved in cell differentiation, proliferation, and apoptosis.
Caption: this compound inhibits CYP26A1, increasing intracellular ATRA levels and modulating gene expression.
Experimental Workflow for a this compound Dose-Response Study
The following diagram illustrates a typical workflow for conducting a dose-response study of this compound in a xenograft model.
Caption: Workflow for a preclinical this compound dose-response study in a xenograft model.
References
- 1. Antitumoral effects of this compound in androgen-dependent and independent R3327-Dunning prostate adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.9. Prostate Cancer Xenograft Tumor Models [bio-protocol.org]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Feasibility Study of Co-Established Patient-Derived Subcutaneous Xenograft and Organotypic Slice Cultures in Hormone-Naive Primary Prostate Cancer Preclinical Modeling: A Single-Institution Experience [mdpi.com]
- 8. Mouse xenograft tumor model [bio-protocol.org]
- 9. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers Following Liarozole Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Note: Liarozole and Its Impact on Retinoid Signaling
This compound is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 enzyme system, specifically targeting CYP26A1.[1][2][3] This enzyme is the primary catalyst for the hydroxylation and subsequent catabolism of all-trans-retinoic acid (atRA), the biologically active metabolite of Vitamin A.[3] By inhibiting CYP26A1, this compound effectively blocks the degradation of endogenous atRA, leading to its accumulation in tissues like the skin.[2][4] This elevation of atRA levels potentiates its downstream effects on gene expression, which are mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
The therapeutic potential of this compound has been investigated in conditions characterized by abnormal cell proliferation and differentiation, such as psoriasis and various forms of ichthyosis.[2] Its mechanism of action mimics the effects of treatment with synthetic retinoids but by modulating the concentration of the body's own retinoic acid.[5]
Immunohistochemistry (IHC) is an indispensable tool for assessing the pharmacodynamic effects of this compound treatment at the tissue level. It allows for the visualization and quantification of changes in protein expression that result from the increased retinoic acid signaling. Key biomarkers include proteins involved in epidermal differentiation, such as specific keratins, as well as the target enzyme CYP26A1 itself, which may be subject to feedback regulation.
Signaling Pathway: Mechanism of Action of this compound
This compound's therapeutic effect is achieved by modulating the retinoic acid signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits CYP26A1, increasing intracellular atRA and modulating gene expression.
Key Biomarkers for IHC Analysis
Following this compound treatment, several proteins serve as key biomarkers to confirm its biological activity.
-
Keratin 4 (KRT4) & Keratin 13 (KRT13): These keratins are markers of mucosal and non-cornifying epithelial differentiation. Their induction in keratinizing epidermis is a classic response to retinoid stimulation. Studies have shown a statistically significant induction of KRT4 and, in some cases, KRT13 in the skin of patients with ichthyosis after this compound treatment, making them excellent positive-response markers.[2]
-
CYP26A1: As the direct target of this compound, assessing CYP26A1 protein expression is crucial. Retinoic acid is known to induce the expression of its own catabolizing enzyme as a negative feedback mechanism. Therefore, an increase in CYP26A1 staining intensity after treatment can indicate a successful elevation of intracellular atRA levels, even as this compound inhibits the enzyme's function.[1]
-
Keratin 2 (KRT2): This keratin is associated with hyperproliferative and terminally differentiating epidermis. A decrease in KRT2 expression, as has been observed at the mRNA level, can signify a normalization of epidermal differentiation.[1]
Quantitative Data Presentation
Quantification of IHC staining provides objective data to evaluate treatment effects. This can be achieved through manual scoring by a pathologist (e.g., H-Score) or automated digital image analysis. The table below presents an illustrative example of how to summarize such data, based on expected outcomes from the literature.
Note: The following data is illustrative and serves as a template for presenting results. Actual values will vary based on the experimental system.
Table 1: Illustrative Quantitative IHC Analysis of Skin Biopsies Pre- and Post-Liarozole Treatment
| Biomarker | Treatment Group | N | Mean H-Score (± SEM) | % Area Positive (± SEM) | P-value |
| Keratin 4 | Pre-Treatment | 12 | 15 (± 4.2) | 5% (± 1.5%) | < 0.01 |
| Post-Treatment (150 mg/day) | 12 | 160 (± 15.8) | 65% (± 5.3%) | ||
| CYP26A1 | Pre-Treatment | 12 | 85 (± 10.1) | 30% (± 4.0%) | < 0.05 |
| Post-Treatment (150 mg/day) | 12 | 145 (± 12.5) | 55% (± 4.8%) | ||
| Keratin 2 | Pre-Treatment | 12 | 210 (± 18.0) | 80% (± 6.1%) | < 0.05 |
| Post-Treatment (150 mg/day) | 12 | 110 (± 14.3) | 40% (± 5.0%) |
Experimental Protocols
General IHC Experimental Workflow
The following diagram outlines the standard workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded tissue sections.
Caption: Standard workflow for immunohistochemistry on paraffin-embedded tissue sections.
Protocol 1: IHC Staining for FFPE Tissues
This protocol provides a detailed methodology for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 10 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 10 minutes each. c. Immerse slides in 95% Ethanol: 1 change for 5 minutes. d. Immerse slides in 70% Ethanol: 1 change for 5 minutes. e. Rinse gently with running cold tap water, then wash in distilled water for 5 minutes.
2. Antigen Retrieval: a. Place slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the solution in a microwave or water bath to 95-100°C for 20 minutes. Do not boil. c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes). d. Wash slides with PBS (Phosphate Buffered Saline) for 2 changes of 5 minutes each.
3. Peroxidase and Protein Blocking: a. Quench endogenous peroxidase activity by incubating sections in 3% Hydrogen Peroxide (in PBS or Methanol) for 10-15 minutes. b. Wash slides with PBS (2 x 5 minutes). c. Apply a protein blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation: a. Gently tap off the blocking serum without rinsing. b. Apply the primary antibody, diluted in antibody diluent, to cover the tissue section. (See Table 2 for recommendations). c. Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection: a. Wash slides with PBS (3 x 5 minutes). b. Apply a biotinylated or polymer-based HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature. c. Wash slides with PBS (3 x 5 minutes). d. If using a biotin-based system, apply Streptavidin-HRP and incubate for 30 minutes. Wash with PBS (3 x 5 minutes). e. Prepare the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine). f. Apply the DAB solution to the sections and monitor color development under a microscope (typically 1-10 minutes). g. Immerse slides in distilled water to stop the reaction.
6. Counterstaining: a. Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei. b. "Blue" the sections by rinsing in running tap water.
7. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol solutions (e.g., 95% and 100%). b. Clear the sections in xylene. c. Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles. d. Allow the mounting medium to dry before analysis.
Table 2: Recommended Antibody and Staining Conditions
| Target | Host/Clone | Recommended Dilution | Antigen Retrieval | Expected Localization |
| Keratin 4 | Mouse / 6B10 | 1:100 - 1:400 | Citrate Buffer (pH 6.0) | Cytoplasmic |
| Keratin 13 | Mouse / AE8 | 1:50 - 1:200 | Citrate Buffer (pH 6.0) | Cytoplasmic |
| CYP26A1 | Rabbit / Polyclonal | 1:200 - 1:1000 | Citrate Buffer (pH 6.0) | Cytoplasmic (ER) |
Note: Optimal dilutions and conditions should be determined empirically by the end-user.
Protocol 2: Quantitative Analysis of IHC Staining
1. Semi-Quantitative Analysis (H-Score): a. A pathologist or trained scientist scores the slides under a microscope. b. The staining intensity is categorized (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). c. The percentage of cells staining at each intensity level is estimated for a representative area. d. The Histoscore (H-Score) is calculated using the formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] e. The resulting score ranges from 0 to 300, providing a continuous variable for statistical analysis.
2. Automated Quantitative Image Analysis: a. High-resolution digital images of the stained slides are acquired using a whole-slide scanner or microscope camera. b. Image analysis software (e.g., ImageJ, QuPath, Visiopharm) is used to process the images. c. The software can deconvolve the hematoxylin (blue) and DAB (brown) stains. d. A threshold is set to define positive staining based on the brown channel intensity. e. The software can automatically calculate various parameters, including:
- Percent Positive Area: The percentage of the total tissue area that is positively stained.
- Staining Intensity: The average optical density of the positive stain.
- Cellular Localization: Analysis can be confined to specific compartments (nucleus vs. cytoplasm) if cellular segmentation algorithms are applied. f. These methods provide highly reproducible and objective data, reducing inter-observer variability.
References
- 1. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liarozole-Induced Differentiation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 enzyme system, particularly the CYP26 family of enzymes responsible for the catabolism of all-trans-retinoic acid (ATRA). By preventing the breakdown of endogenous ATRA, this compound effectively increases intracellular retinoic acid levels. This elevation in ATRA concentration enhances the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis. In the context of oncology, this compound is utilized to potentiate the effects of retinoid-based therapies, driving cancer cells toward a more differentiated and less proliferative state. These application notes provide an overview of this compound's effects on various cancer cell lines and detailed protocols for assessing its efficacy.
Data Presentation
The following tables summarize the quantitative effects of this compound, both alone and in combination with all-trans-retinoic acid (ATRA), on different cancer cell lines.
Table 1: Effect of this compound and ATRA on Cancer Cell Proliferation
| Cell Line | Treatment | Concentration | % Growth Inhibition | Citation |
| MCF-7 (Breast) | This compound | 10 µM | ~35% | [1] |
| ATRA | 20 nM (IC50) | 50% | [1] | |
| ATRA + this compound | 10 nM ATRA + 1 µM this compound | > 50% (Greater than 10-fold enhancement of ATRA effect) | [1] | |
| DU145 (Prostate) | ATRA | Not specified | 18% | [2] |
| Beta-carotene + this compound | Not specified | Significantly amplified pro-apoptotic actions | [2] |
Table 2: Effect of this compound on ATRA Metabolism and Signaling
| Cell Line/System | Treatment | Concentration | Effect | Citation |
| MCF-7 (Breast) | This compound | 10 µM | 87% reduction in polar metabolites of ATRA | [1] |
| 10T1/2 (Mouse Fibroblast) | This compound + ATRA | 10 µM this compound + 0.1 nM ATRA | 1000-fold potentiation of ATRA's ability to inhibit neoplastic transformation | [3] |
| Hamster Liver Microsomes | This compound | 2.2 µM (IC50) | Suppression of P-450-mediated conversion of RA to polar metabolites | [4] |
Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of cytochrome P450 enzymes, leading to an accumulation of intracellular all-trans-retinoic acid (ATRA). This increased concentration of ATRA allows it to bind to and activate nuclear retinoic acid receptors (RAR) and retinoid X receptors (RXR). The activated RAR/RXR heterodimers then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This leads to a cascade of downstream effects, including the induction of cell differentiation, inhibition of proliferation, and promotion of apoptosis.
Caption: this compound's Mechanism of Action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Experimental Workflow
The general workflow for studying the effects of this compound involves initial cell culture, treatment with this compound and/or ATRA, followed by various assays to measure cell viability, changes in protein expression, and morphological characteristics indicative of differentiation.
Caption: General Experimental Workflow.
Cell Viability and Proliferation (MTT Assay)
This protocol is for assessing the effect of this compound and ATRA on the proliferation of cancer cell lines such as MCF-7.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
All-trans-retinoic acid (ATRA) (stock solution in DMSO, light-sensitive)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1 µM to 10 µM) and ATRA (e.g., 1 nM to 1 µM) in complete medium. Also prepare combinations of a fixed this compound concentration with varying ATRA concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the treatment or control medium.
-
Incubate for the desired period (e.g., 9 days for MCF-7, with medium changes every 2-3 days).[5]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot for Differentiation and Adhesion Markers
This protocol is for detecting changes in the expression of proteins like Connexin 43 and E-cadherin, which are involved in cell-cell communication and adhesion, and are often modulated during differentiation.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Connexin 43, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize the protein of interest signal to a loading control like β-actin.
-
Immunocytochemistry for Cytokeratin Expression
This protocol is for visualizing changes in the expression and organization of cytokeratins (e.g., CK8, CK18, CK19 in MCF-7 cells), which are markers of epithelial differentiation.[6]
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA and 10% normal goat serum in PBS)
-
Primary antibodies against cytokeratins of interest
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound and/or ATRA as described in the MTT assay protocol for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope and capture images.
-
Conclusion
This compound represents a promising agent for differentiation therapy in cancer, primarily through its potentiation of retinoic acid signaling. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound in various cancer cell lines. By quantifying its effects on cell proliferation and characterizing changes in differentiation markers, a comprehensive understanding of its therapeutic potential can be achieved. Careful optimization of treatment concentrations and durations will be necessary for each specific cancer cell line under investigation.
References
- 1. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound potentiates the cancer chemopreventive activity of and the up-regulation of gap junctional communication and connexin43 expression by retinoic acid and beta-carotene in 10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound potentiates the all-trans-retinoic acid-induced structural remodelling in human breast carcinoma MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Liarozole to Study Retinoic Acid Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The intracellular concentration of RA is meticulously regulated through a balance of its synthesis from retinol and its catabolism by cytochrome P450 enzymes, primarily the CYP26 family.[2][3] Liarozole is an imidazole-based compound that acts as a potent inhibitor of these CYP26 enzymes, thereby blocking the metabolic degradation of endogenous all-trans retinoic acid.[4][5][6] This inhibition leads to an accumulation of intracellular RA, effectively amplifying its downstream signaling effects.[5][7][8] Consequently, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the retinoic acid signaling pathway. These application notes provide detailed protocols and data for utilizing this compound in in vitro and in vivo research settings.
Mechanism of Action
This compound functions by competitively inhibiting the cytochrome P450 enzymes responsible for the 4-hydroxylation of retinoic acid, a key step in its inactivation and clearance.[9] By blocking this metabolic pathway, this compound increases the half-life and bioavailability of endogenous RA, leading to enhanced activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][10] These ligand-activated transcription factors then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their expression.[2][10]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Effect | Reference |
| MCF-7 (Human Breast Cancer) | 10⁻⁵ M | 35% inhibition of cell growth | [11] |
| MCF-7 (Human Breast Cancer) | 10⁻⁶ M (in combination with 10⁻⁸ M all-trans-retinoic acid) | Greater antiproliferative effect than 10⁻⁷ M all-trans-retinoic acid alone | [11] |
| Mesenchymal cells | 1 µM | Complete inhibition of chondrogenesis | [9] |
In Vivo Efficacy of this compound
| Model Organism/System | This compound Dosage | Effect | Reference |
| Ovariectomized Rats | 5-20 mg/kg (p.o., 3 days) | Reversal of vaginal keratinization | [5] |
| Human Skin (Topical) | 3% | Increased retinoic acid levels to 19 +/- 5 ng/g wet wt at 18h | [8] |
| Human Patients (Psoriasis) | 75 mg b.i.d. (oral, 12 weeks) | 77% decrease in Psoriasis Area and Severity Index (PASI) score | [4][7] |
| Human Patients (Lamellar Ichthyosis) | 75 mg or 150 mg (oral, 12 weeks) | 41% and 50% responder rates, respectively | [12] |
| Human Patients (Solid Tumors) | 300 mg (oral, single dose) | Attenuated the decline in plasma all-trans RA concentrations | [13] |
Pharmacokinetic & Pharmacodynamic Data
| Parameter | Value | Condition | Reference |
| IC₅₀ (CYP26-dependent RA 4-hydroxylation) | 7 µM | In vitro | [9] |
| IC₅₀ (RA metabolism in rat liver homogenates) | 0.14 µM | In vitro | [3] |
| IC₅₀ (RA metabolism in Dunning R3327G prostate tumor homogenates) | 0.26 µM | In vitro | [3] |
| Plasma RA levels (Rats) | 1.4 +/- 0.1 ng/ml | 5 mg/kg p.o. This compound | [5] |
| Plasma RA levels (Rats) | 2.9 +/- 0.1 ng/ml | 20 mg/kg p.o. This compound | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using this compound
Objective: To assess the effect of this compound on the proliferation of a cancer cell line, alone or in combination with all-trans-retinoic acid.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Gibco, #11965118)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates
-
This compound (dissolved in DMSO or ethanol)
-
All-trans-retinoic acid (dissolved in ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[14]
-
Cell Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.[14]
-
Treatment: Prepare serial dilutions of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) and all-trans-retinoic acid (e.g., 10⁻¹⁰ M to 10⁻⁷ M) in culture medium.
-
Remove the overnight culture medium from the wells and replace it with medium containing the different concentrations of this compound, all-trans-retinoic acid, or a combination of both. Include a vehicle control (DMSO or ethanol).
-
Incubation: Incubate the plates for the desired duration (e.g., 9 days, with medium changes every 2-3 days).[11][15]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Protocol 2: Measurement of Retinoic Acid Levels in Biological Samples
Objective: To quantify the concentration of retinoic acid in plasma, serum, or cell lysates following treatment with this compound.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a common and accessible method.[16][17][18] For higher sensitivity and specificity, especially with low RA concentrations, HPLC, GC/MS, or LC/MS/MS can be utilized.[19][20]
Materials (for ELISA):
-
Commercially available Retinoic Acid ELISA kit (e.g., MyBioSource MBS705877, antibodies-online ABIN858206)
-
Biological samples (plasma, serum, cell lysates)
-
Microplate reader
Procedure (following a general competitive ELISA protocol):
-
Sample Preparation: Prepare samples according to the ELISA kit manufacturer's instructions. This may involve extraction and dilution.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the microtiter plate pre-coated with an anti-retinoic acid antibody.
-
Add Horseradish Peroxidase (HRP)-conjugated retinoic acid to the wells. This will compete with the retinoic acid in the sample for binding to the antibody.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells to remove unbound components.
-
Add a substrate solution (e.g., TMB) to the wells. The color development is inversely proportional to the amount of retinoic acid in the sample.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the standards. Determine the concentration of retinoic acid in the samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: The Retinoic Acid Signaling Pathway and the inhibitory action of this compound.
Caption: this compound's mechanism of action leading to an amplified biological response.
Caption: A general experimental workflow for studying retinoic acid signaling using this compound.
References
- 1. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of all-trans retinoic acid pharmacokinetics by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 15. aacrjournals.org [aacrjournals.org]
- 16. biocompare.com [biocompare.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Human Retinoic Acid ELISA Kit [ABIN858206] - Plasma, Serum [antibodies-online.com]
- 19. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Liarozole solubility and formulation for cell culture
Welcome to the technical support center for liarozole. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find detailed information on solubility, formulation, and troubleshooting to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an imidazole-based compound that acts as a potent inhibitor of the cytochrome P450 enzyme CYP26.[1][2][3] This enzyme is responsible for the 4-hydroxylation of all-trans-retinoic acid (atRA), a key step in its metabolism and inactivation.[1][2] By inhibiting CYP26, this compound effectively blocks the breakdown of endogenous retinoic acid, leading to an increase in its intracellular levels and subsequent enhancement of retinoic acid signaling.[2][4][5]
Q2: What is the recommended solvent for dissolving this compound for cell culture use?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][6][7] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to protect the stock solution from light.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its low solubility. A concentrated stock solution should first be prepared in DMSO and then diluted to the final working concentration in the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation in cell culture medium after adding this compound. | The final DMSO concentration in the medium is too high, causing the compound to precipitate. The working solution was not prepared correctly. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to 0.5% to maintain cell viability and compound solubility.[8][9] When preparing the working solution, pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[9] Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[10] |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution due to improper storage. Inaccurate concentration of the working solution. | Prepare fresh stock solutions regularly and store them appropriately in aliquots at -20°C or -80°C.[1] Always use a calibrated pipette to ensure accurate dilution of the stock solution. Prepare fresh working solutions for each experiment. |
| Observed cytotoxicity or altered cell morphology. | The concentration of this compound used is too high for the specific cell line. The final DMSO concentration is toxic to the cells. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line. Ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.1%).[8] Run a vehicle control (medium with the same final concentration of DMSO) to differentiate between compound-specific effects and solvent effects. |
| No observable effect of this compound treatment. | The concentration of this compound is too low. The treatment duration is not sufficient. The cells may not have a responsive retinoic acid signaling pathway. | Increase the concentration of this compound, referencing typical working concentrations from the literature (e.g., 1 µM to 10 µM).[1][11][12] Extend the duration of the treatment. Confirm that your cell line expresses the necessary components of the retinoic acid signaling pathway (e.g., retinoic acid receptors). |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 55 mg/mL (178.13 mM)[7] | Sonication is recommended to aid dissolution.[7] Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[1][12] |
| DMSO | 100 mg/mL (323.88 mM)[1] | Ultrasonic treatment may be needed.[1] |
| In Vivo Formulation | 2 mg/mL (6.48 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[7] | Sonication is recommended. Solvents should be added sequentially.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 308.76 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.0876 mg of this compound.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[1]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or flasks
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL of the 10 mM stock solution.
-
-
Preparation of Working Solution: In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. In this example, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Mixing: Immediately after adding the stock solution, gently swirl the medium to ensure rapid and uniform mixing. Avoid vigorous shaking or vortexing, which can cause foaming.
-
Application to Cells: Use the freshly prepared this compound-containing medium to treat your cells as per your experimental design.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: this compound's mechanism of action on the retinoic acid signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H13ClN4 | CID 60652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 115575-11-6 [amp.chemicalbook.com]
- 7. This compound | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Liarozole Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Liarozole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a retinoic acid metabolism blocking agent (RAMBA). It inhibits cytochrome P450 enzymes, specifically the CYP26 family, which are responsible for the catabolism of all-trans-retinoic acid (ATRA)[1][2][3][4][5][6]. By inhibiting these enzymes, this compound increases the endogenous levels of retinoic acid, leading to retinoid-mimetic effects[3].
Q2: What are the main known off-target effects of this compound?
The most significant off-target effects of this compound stem from its inhibition of other cytochrome P450 enzymes involved in steroid biosynthesis. These include:
-
Inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the synthesis of androgens[7].
-
Inhibition of Aromatase (CYP19A1): This enzyme converts androgens to estrogens[7].
These off-target effects can lead to disruptions in steroid hormone balance, which may confound experimental results.
Q3: How does the on-target potency of this compound compare to its off-target potency?
This compound is more potent in its inhibition of retinoic acid metabolism than its off-target effects on steroidogenesis. While specific IC50 values for this compound's inhibition of CYP17 and aromatase are not consistently reported in the literature, a more selective RAMBA, talarozole, exhibits over a 300-fold higher IC50 for CYP17 and CYP19 compared to its on-target CYP26A1 inhibition[7]. This suggests that this compound also has a significantly lower affinity for these off-target enzymes compared to its primary target.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound and provides steps to identify and resolve them.
| Observed Problem | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected changes in cell proliferation, differentiation, or morphology in hormone-responsive cell lines (e.g., breast, prostate cancer cells). | Inhibition of CYP17 and/or aromatase is altering the local concentration of androgens and estrogens, affecting cellular signaling. | 1. Measure steroid hormone levels: Quantify the levels of testosterone, dihydrotestosterone, and estradiol in your cell culture supernatant or animal models using ELISA or LC-MS/MS. 2. Rescue experiment: Co-administer androgens (e.g., testosterone) or estrogens (e.g., 17β-estradiol) to see if the unexpected phenotype can be reversed. 3. Use a more specific RAMBA: Consider using a more selective CYP26 inhibitor, such as talarozole, which has a much lower affinity for steroidogenic enzymes[7]. |
| Altered expression of genes known to be regulated by androgen or estrogen receptors. | This compound-induced changes in steroid hormone levels are affecting the activity of androgen and estrogen receptors, leading to downstream changes in gene expression. | 1. Perform qPCR or RNA-seq: Analyze the expression of known androgen-responsive (e.g., PSA, TMPRSS2) or estrogen-responsive (e.g., TFF1, GREB1) genes. 2. Receptor activity assays: Use reporter gene assays to measure the activity of androgen and estrogen receptors in the presence of this compound. |
| Inconsistent or unexpected results in in vivo studies, particularly those involving reproductive or endocrine systems. | Systemic inhibition of steroidogenesis by this compound is leading to widespread physiological changes. | 1. Monitor systemic hormone levels: Collect plasma samples and measure key steroid hormones. 2. Dose-response study: Perform a dose-response experiment to determine the lowest effective dose of this compound that minimizes systemic off-target effects while still achieving the desired on-target effect. |
| Observed effects do not correlate with increased retinoic acid signaling. | The observed phenotype may be a direct consequence of altered steroid hormone signaling, independent of retinoic acid. | 1. Inhibit steroid receptors: Use androgen receptor (e.g., bicalutamide) or estrogen receptor (e.g., fulvestrant) antagonists to see if the this compound-induced effect is blocked. 2. Compare with direct retinoid treatment: Treat cells or animals with all-trans-retinoic acid directly to see if it phenocopies the effects of this compound. |
Quantitative Data on this compound's Enzyme Inhibition
| Enzyme | Function | This compound IC50 | Potency Comparison | Reference |
| CYP26A1 | Retinoic Acid Metabolism (On-target) | ~2.2 µM | - | [3] |
| CYP17A1 | Androgen Biosynthesis (Off-target) | Not consistently reported | Less potent than on-target inhibition. This compound is twice as potent as ketoconazole at inhibiting testosterone biosynthesis. | [7] |
| CYP19A1 (Aromatase) | Estrogen Biosynthesis (Off-target) | Not consistently reported | Less potent than on-target inhibition. | [7] |
Experimental Protocols
Protocol 1: In Vitro Aromatase (CYP19A1) Inhibition Assay
Objective: To determine the IC50 of this compound for aromatase inhibition.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP19A1
-
Testosterone (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound stock solution (in DMSO)
-
Letrozole (positive control inhibitor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound and the positive control (Letrozole) in phosphate buffer. The final DMSO concentration should be ≤ 0.5%.
-
In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and either this compound, positive control, or vehicle control (buffer with DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (testosterone) to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the product (estradiol).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vitro CYP17A1 Inhibition Assay
Objective: To determine the IC50 of this compound for CYP17A1 inhibition.
Materials:
-
Human liver microsomes or recombinant human CYP17A1
-
Progesterone or pregnenolone (substrates)
-
NADPH regenerating system
-
This compound stock solution (in DMSO)
-
Abiraterone (positive control inhibitor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Follow the same serial dilution and plate setup as in the aromatase inhibition assay, using abiraterone as the positive control.
-
Pre-incubate the plate with buffer, NADPH regenerating system, and inhibitors/vehicle at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (progesterone or pregnenolone).
-
Incubate at 37°C for a specific duration (e.g., 60 minutes).
-
Quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples by centrifugation and transfer the supernatant for analysis.
-
Use LC-MS/MS to quantify the formation of the products (17α-hydroxyprogesterone and/or dehydroepiandrosterone).
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Visualizations
Caption: On- and off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Impact of off-target steroidogenesis inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Endocrine Disruptors Acting on Estrogen and Androgen Pathways Cause Reproductive Disorders through Multiple Mechanisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Liarozole Side Effects in Animal Studies
Welcome to the technical support center for researchers utilizing Liarozole in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential side effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is an imidazole-based compound that acts as a potent inhibitor of the cytochrome P450-dependent metabolism of all-trans-retinoic acid (RA).[1][2] Specifically, it inhibits the 4-hydroxylation of RA, which is a key step in its breakdown.[1] This inhibition leads to an increase in the endogenous levels of RA in plasma and tissues.[2] Consequently, the observed side effects are retinoid-mimetic, resembling a state of hypervitaminosis A.[3]
Q2: What are the most common side effects observed with this compound in animal studies?
A2: Based on the mechanism of action and findings from related studies, the most anticipated side effects in animal models are manifestations of hyper-retinoidism. These can include:
-
Mucocutaneous effects: Dry skin, peeling, hair loss, and irritation of mucous membranes.[3]
-
General toxicity: Weight loss, lethargy, and reduced appetite.[3]
-
Skeletal effects: Alterations in bone growth and development.[4]
-
Teratogenicity: Risk of fetal malformations if administered during pregnancy.[1][5]
Q3: Are there known dose-dependent effects of this compound in common animal models?
A3: Yes, dose-dependent effects have been observed. For example, in rats, oral administration of this compound has been shown to increase plasma levels of retinoic acid in a dose-dependent manner.[2]
Troubleshooting Guides
Issue 1: Animal exhibits signs of hyper-retinoidism (e.g., dry, flaky skin, hair loss, lethargy).
Cause: These clinical signs are indicative of elevated endogenous retinoic acid levels due to the inhibitory action of this compound on its metabolism.[3]
Solution:
-
Clinical Monitoring: Regularly monitor the animals for the onset and severity of these signs. A scoring system can be implemented to quantify the observed effects.
-
Supportive Care:
-
Hydration: Ensure easy access to drinking water. In cases of severe lethargy, subcutaneous fluid administration may be necessary to prevent dehydration.
-
Nutritional Support: Provide a highly palatable and energy-dense diet to encourage food intake. If anorexia is severe, nutritional supplementation may be required.
-
Topical Emollients: For severe dry skin, a veterinarian-approved, non-medicated emollient can be applied to soothe the skin.
-
-
Dose Adjustment: If the side effects are severe and compromising the animal's welfare, consider a dose reduction of this compound. The lowest effective dose that achieves the desired research outcome with minimal side effects should be determined in pilot studies.
Issue 2: Concerns about potential teratogenicity in a breeding colony or during a developmental study.
Cause: this compound significantly increases the levels of endogenous retinoic acid, a known teratogen.[1][5] This elevation can pose a substantial risk to developing embryos.
Solution:
-
Study Design:
-
Avoid Administration During Pregnancy: Whenever possible, avoid administering this compound to pregnant animals, especially during the critical period of organogenesis.
-
Timing of Administration: If the study requires administration during pregnancy, carefully consider the timing and duration of treatment to minimize exposure during key developmental windows.
-
-
Monitoring for Teratogenic Effects:
-
Maternal Monitoring: Monitor pregnant animals for signs of toxicity, as maternal stress can also impact fetal development.
-
Fetal Examination: A standard teratology assessment should be performed. This includes examining fetuses for external, visceral, and skeletal malformations.[6]
-
-
Experimental Protocol: Teratogenicity Assessment
-
Animal Model: Use a well-established rodent model for teratogenicity studies, such as Sprague-Dawley rats or Swiss Webster mice.
-
Dosing: Administer this compound at various dose levels, including a control group receiving the vehicle only, during the period of major organogenesis (e.g., gestation days 6-15 in rats).
-
Fetal Collection: On a specific gestation day (e.g., day 20 in rats), euthanize the dams and collect the fetuses.
-
Evaluation:
-
Count the number of implantations, resorptions, and live/dead fetuses.
-
Examine each fetus for gross external malformations.
-
Fix a subset of fetuses for visceral examination (e.g., using Wilson's slicing technique).
-
Stain the remaining fetuses with Alizarin red S and Alcian blue to visualize the skeleton and identify any abnormalities.
-
-
Issue 3: Potential impact of this compound on bone development and remodeling.
Cause: Retinoic acid plays a role in bone metabolism. Elevated levels of RA can potentially affect bone formation and resorption.[4]
Solution:
-
Monitoring Bone-Related Markers:
-
Biochemical Markers: Collect serum or plasma samples at baseline and throughout the study to measure biochemical markers of bone turnover.
-
-
Histomorphometric Analysis:
-
At the end of the study, collect long bones (e.g., femur, tibia) for histomorphometric analysis to assess parameters such as bone volume, trabecular thickness, and osteoblast/osteoclast numbers.
-
-
Experimental Protocol: Assessment of Bone Parameters
-
Animal Model: Use a rodent model suitable for bone studies (e.g., growing rats or an ovariectomized rat model of osteoporosis).
-
Dosing and Duration: Administer this compound at different doses for a specified period relevant to the research question.
-
Sample Collection: Collect blood samples at regular intervals. At necropsy, dissect the femurs and tibias.
-
Biochemical Analysis: Use ELISA kits to quantify the serum concentrations of bone turnover markers.
-
Histology: Fix the bones in formalin, embed in plastic (e.g., methyl methacrylate), and prepare thin sections for staining (e.g., Von Kossa for mineralized tissue, TRAP staining for osteoclasts) and histomorphometric analysis.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Plasma Retinoic Acid Levels in Rats
| This compound Dose (mg/kg, p.o.) | Plasma Retinoic Acid (ng/mL) |
| 0 (Control) | < 0.5 |
| 5 | 1.4 ± 0.1 |
| 20 | 2.9 ± 0.1 |
| Data from Van Wauwe et al. (1992)[2] |
Table 2: Effect of this compound on Retinoic Acid-Induced Inhibition of Chondrogenesis in Mouse Limb Bud Cultures
| Treatment | IC50 for Inhibition of Chondrogenesis (nM) |
| all-trans-Retinoic Acid (tRA) alone | 140 |
| tRA + this compound (10⁻⁶ M) | 9.8 |
| Data from Pignatello et al. (2002)[1] |
Visualizations
Caption: Retinoic Acid Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Teratogenicity Assessment in Rodent Models.
References
- 1. This compound markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [A model of osteoporosis induced by retinoic acid in male Wistar rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transplacental pharmacokinetics and teratogenicity of a single dose of retinol (vitamin A) during organogenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teratology Studies in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Liarozole stability in different experimental conditions
Welcome to the technical support center for liarozole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Suitable for long-term storage, up to 6 months.
-
-20°C: Suitable for short-term storage, up to 1 month.[1]
It is crucial to protect stock solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare this compound solutions for my experiments?
A2: this compound dihydrochloride is soluble in both DMSO and water.[2] For cell culture experiments, it is common practice to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted in the aqueous culture medium to the desired final concentration. To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution. If precipitation occurs, sonication may be used to redissolve the compound.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing imidazole and benzimidazole rings, several degradation routes are plausible under forced conditions:
-
Hydrolysis: The imidazole ring may be susceptible to cleavage under strongly acidic or basic conditions, although it is generally stable in neutral and partially acidic solutions.[1]
-
Oxidation: The nitrogen atoms in the imidazole and benzimidazole rings could be susceptible to oxidation, potentially leading to N-oxide formation.
-
Photodegradation: Imidazole-containing compounds can be sensitive to light.[3] Photodegradation of similar azole fungicides has been shown to involve reactions such as halogen substitution (dechlorination) and cleavage of the imidazole ring.[4][5]
Q4: I see an unexpected peak in my HPLC analysis after my experiment. What could it be?
A4: An unexpected peak in your HPLC chromatogram could indicate the presence of a degradation product. To identify the potential cause, consider the following:
-
Review your experimental conditions: Was the this compound solution exposed to high temperatures, extreme pH, or prolonged light?
-
Compare with a fresh sample: Analyze a freshly prepared this compound solution using the same HPLC method to confirm that the new peak is not present initially.
-
Consider the potential degradation pathways: Based on the conditions, you can hypothesize the nature of the degradant. For example, a peak appearing after light exposure might be a photodegradation product.
For definitive identification of the unknown peak, further analytical techniques such as mass spectrometry (MS) would be required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | Low solubility in aqueous media at high concentrations. Temperature shock during dilution. | Prepare a concentrated stock solution in DMSO. When diluting into aqueous media, ensure both the stock and the diluent are at the same temperature (e.g., 37°C for cell culture). Use sonication to aid dissolution if precipitation occurs. |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions from a properly stored stock. Avoid repeated freeze-thaw cycles by using aliquots. Protect solutions from light and extreme temperatures. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of this compound. | Refer to the potential degradation pathways in the FAQs. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can then be used as standards. |
| Inconsistent experimental results. | Instability of this compound under the specific experimental conditions. | Evaluate the stability of this compound under your experimental conditions (pH, temperature, solvent) over the duration of the experiment by taking samples at different time points and analyzing them by HPLC. |
Summary of this compound Stability Data
| Condition | Solvent | Storage Temperature | Duration | Stability | Citation |
| Stock Solution | Not specified | -80°C | 6 months | Stable | [1] |
| Stock Solution | Not specified | -20°C | 1 month | Stable (protect from light) | [1] |
| Solid Form (HCl salt) | N/A | 0 - 4°C (short term) | Days to weeks | Stable (dry and dark) | [6] |
| Solid Form (HCl salt) | N/A | -20°C (long term) | Months to years | Stable (dry and dark) | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any new peaks, which represent degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
The following is a recommended starting point for developing a stability-indicating HPLC method for this compound, based on methods used for other imidazole derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.025 M Potassium Phosphate buffer (pH 3.2).
-
Mobile Phase B: Methanol.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 300 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is:
-
Specific: The method can differentiate this compound from its degradation products.
-
Linear: The response is proportional to the concentration over a given range.
-
Accurate: The measured values are close to the true values.
-
Precise: The method gives consistent results for repeated measurements.
-
Robust: The method is not significantly affected by small, deliberate variations in parameters.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, specifically CYP26, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (ATRA). By blocking this degradation, this compound increases the intracellular levels of ATRA, which can then bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus. This leads to the modulation of gene expression involved in cell differentiation and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Liarozole
Welcome to the technical support center for Liarozole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Question 1: Why am I seeing variable or inconsistent results in my cell-based assays with this compound?
Inconsistent results with this compound in cell-based assays can stem from several factors. As an inhibitor of retinoic acid metabolism, its effect is intrinsically linked to the cellular handling of retinoids.
-
Cell Line-Specific Differences: The expression levels of Cytochrome P450 enzymes, particularly CYP26A1 which this compound inhibits, can vary significantly between different cell lines.[1] This will alter the baseline rate of retinoic acid (RA) metabolism and thus the apparent efficacy of this compound. Furthermore, the expression of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) will dictate the cellular response to changes in endogenous RA levels.
-
Basal Retinoic Acid Levels: The concentration of retinoic acid in your cell culture medium can fluctuate depending on the serum source and batch. Since this compound's primary mechanism is to prevent RA degradation, variations in basal RA levels will lead to different endpoint results.
-
Cell Culture Conditions: Cell density, passage number, and overall cell health can impact metabolic activity and drug response.[2] It is crucial to maintain consistent cell culture practices to ensure reproducibility.
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and repeated freeze-thaw cycles. Improper handling can lead to degradation of the compound and reduced potency.
Question 2: My IC50 value for this compound is different from published values. What could be the reason?
Discrepancies in IC50 values are a common challenge in in vitro studies and can be attributed to several experimental variables.
-
Assay-Specific Parameters: The duration of the assay, the specific endpoint being measured (e.g., cell viability, enzyme inhibition), and the concentration of other substrates (like retinoic acid) can all influence the calculated IC50.[3]
-
Cell Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the observed potency.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound or retinoic acid, affecting their free concentration and cellular uptake.
-
Method of Calculation: Different software and mathematical models for calculating IC50 can yield slightly different values.[1][3]
Question 3: I am not observing the expected potentiation of retinoic acid's effects with this compound. What should I check?
If this compound is not enhancing the effects of exogenously added retinoic acid, consider the following:
-
Sub-optimal Concentrations: Ensure that the concentrations of both this compound and retinoic acid are appropriate for your specific cell line and assay. A full dose-response matrix experiment can help identify the optimal concentrations.
-
Timing of Treatment: The timing of this compound and retinoic acid addition can be critical. Pre-incubation with this compound before adding retinoic acid may be necessary to ensure adequate inhibition of CYP26 enzymes.
-
Retinoic Acid Stability: Retinoic acid is light and air-sensitive. Ensure that your stock solutions are fresh and have been handled properly to prevent degradation.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that could interfere with the expected outcome. It is an inhibitor of other P450 enzymes, such as those involved in steroidogenesis.[4]
Question 4: How should I prepare and store my this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity.
-
Solvent Selection: this compound is typically dissolved in DMSO to create a high-concentration stock solution.
-
Storage Conditions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure that the final DMSO concentration is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that experimental conditions can significantly impact these values.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Cell Line/System | IC50 Value | Reference |
| Retinoic Acid 4-Hydroxylase (CYP26) | Hamster Liver Microsomes | 2.2 µM | [5] |
| 4-keto-all-trans-retinoic acid metabolism | Hamster Liver Microsomes | 1.3 µM | [6] |
| Cell Proliferation (in combination with 10⁻⁸ M all-trans-retinoic acid) | MCF-7 | >10-fold enhancement with 10⁻⁶ M this compound |
Table 2: Effects of this compound on Cell Proliferation
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| MCF-7 | 10⁻⁵ M this compound alone (9 days) | 35% inhibition of cell growth | |
| PC-3ML-B2 | In vitro | No inhibition of cell proliferation |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Cell Proliferation Assay using MTT
This protocol is adapted for assessing the effect of this compound, alone or in combination with all-trans-retinoic acid (ATRA), on the proliferation of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound
-
All-trans-retinoic acid (ATRA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and/or ATRA in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the treatment media.
-
Include appropriate controls: vehicle control (medium with DMSO), this compound only, and ATRA only.
-
Incubate the plate for the desired treatment duration (e.g., 9 days, with media changes every 3-4 days).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Micromass Chondrogenesis Inhibition Assay
This protocol describes how to assess the effect of this compound on chondrogenesis in primary mouse limb bud cells.
Materials:
-
Timed-pregnant mice (e.g., CD-1) at embryonic day 11.5
-
Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Alcian Blue stain
-
3% acetic acid
-
Guanidine hydrochloride (6 M)
-
24-well plates
Procedure:
-
Cell Isolation:
-
Euthanize pregnant mice and dissect the embryos.
-
Isolate the fore and hind limb buds from the embryos in sterile HBSS.
-
Wash the limb buds three times with HBSS.
-
Incubate the limb buds in trypsin-EDTA at 37°C for 20 minutes.
-
Inactivate the trypsin with an equal volume of complete medium.
-
Dissociate the cells by gentle pipetting to obtain a single-cell suspension.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Centrifuge the cells and resuspend them in complete medium at a concentration of 2 x 10⁷ cells/mL.
-
-
Micromass Culture:
-
Spot 10 µL droplets of the cell suspension onto the center of each well of a 24-well plate.
-
Incubate at 37°C for 2 hours to allow for cell attachment.
-
Gently add 500 µL of complete medium containing the desired concentrations of this compound to each well.
-
Culture for 5 days, changing the medium every 48 hours.
-
-
Staining and Quantification:
-
Wash the cultures with PBS and fix with 10% formalin for 30 minutes.
-
Stain with 0.5% Alcian Blue in 0.1 N HCl overnight.
-
Wash with distilled water to remove excess stain.
-
Extract the stain by adding 500 µL of 6 M guanidine hydrochloride to each well and incubating for 6 hours at room temperature with gentle shaking.
-
Transfer 100 µL of the extract to a 96-well plate and measure the absorbance at 620 nm.
-
The amount of Alcian Blue staining is proportional to the extent of chondrogenesis.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for an MTT-based cell proliferation assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
Technical Support Center: Liarozole and Liver Enzyme Monitoring in Animal Models
Disclaimer: The following information is for research and informational purposes only. The quantitative data presented in the tables are illustrative examples based on typical findings for compounds with similar mechanisms and are not derived from direct studies of liarozole, for which specific public data is limited.
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of this compound in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of this compound on liver enzymes.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT, AST) in our rat model treated with this compound. Is this an expected finding?
A1: Elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), can be an indicator of hepatocellular injury. This compound is an imidazole-based compound and a known inhibitor of cytochrome P450 (CYP450) enzymes.[1][2] While specific preclinical toxicology data for this compound is not extensively published, other imidazole-containing drugs that inhibit CYP450 have been associated with hepatotoxicity. Therefore, a mild to moderate elevation in liver enzymes could be a potential finding, and careful monitoring is recommended. The elevation may be dose-dependent and could be transient.
Q2: What is the proposed mechanism for this compound-induced changes in liver enzymes?
A2: The primary mechanism of action of this compound is the inhibition of CYP450 enzymes, particularly those involved in the metabolism of retinoic acid (CYP26).[2][3][4] Inhibition of hepatic CYPs can lead to several downstream effects that may contribute to liver enzyme elevation:
-
Direct Cytotoxicity: Altered cellular metabolism due to enzyme inhibition could lead to cellular stress and cytotoxicity.
-
Drug Accumulation: Inhibition of its own metabolism or that of other endogenous compounds could lead to the accumulation of potentially toxic substances.
-
Metabolic Shunting: Blocking a primary metabolic pathway could shunt the metabolism of this compound or endogenous compounds down alternative pathways, potentially forming reactive metabolites.
Q3: Our study involves co-administration of this compound with another compound. We are seeing unexpected toxicity and liver enzyme elevations. Could there be an interaction?
A3: Yes, a drug-drug interaction is a strong possibility. As a potent CYP450 inhibitor, this compound can significantly alter the metabolism of co-administered drugs that are substrates for the same CYP enzymes.[5] This can lead to increased plasma concentrations of the other drug, potentially causing toxicity, including hepatotoxicity. It is crucial to identify the metabolic pathways of any co-administered compounds and assess the potential for competitive inhibition by this compound.
Q4: Are there specific animal models that are more sensitive to this compound's effects on the liver?
Q5: What are the key parameters to monitor in our animal studies besides ALT and AST?
A5: A comprehensive assessment of hepatotoxicity should include:
-
Alkaline Phosphatase (ALP): An indicator of cholestatic injury.
-
Total Bilirubin: To assess for cholestasis and overall liver function.
-
Gamma-Glutamyl Transferase (GGT): Another marker for cholestatic injury, particularly in larger animals like dogs.
-
Albumin and Total Protein: To evaluate the synthetic function of the liver.
-
Histopathology: Microscopic examination of liver tissue is the gold standard for identifying the nature and extent of liver damage.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in liver enzyme levels between animals in the same treatment group. | 1. Inconsistent dosing or formulation. 2. Underlying subclinical health issues in some animals. 3. Genetic variability within the animal strain. 4. Stress-induced enzyme elevation. | 1. Ensure precise and consistent preparation and administration of the this compound formulation. 2. Perform a thorough health screen of all animals before study initiation. 3. Increase the number of animals per group to improve statistical power. 4. Standardize animal handling and housing conditions to minimize stress. |
| Unexpectedly high mortality in the high-dose group accompanied by sharp increases in ALT/AST. | 1. Acute hepatotoxicity leading to liver failure. 2. Off-target toxicity affecting other vital organs. 3. Potential for drug-drug interaction if other compounds are present. | 1. Immediately perform necropsies and histopathological analysis of the liver and other major organs. 2. Consider dose-range-finding studies with smaller dose escalations. 3. Review all study components for potential confounding factors or interactions. |
| Elevated ALP and bilirubin with minimal changes in ALT/AST. | 1. Possible cholestatic injury rather than direct hepatocellular damage. | 1. Conduct histopathological examination of the liver, focusing on the bile ducts. 2. Measure serum bile acids as a more sensitive marker of cholestasis. |
| Liver enzyme levels are elevated but return to baseline despite continued treatment. | 1. Metabolic adaptation of the liver. 2. Induction of alternative metabolic pathways. | 1. Continue monitoring liver enzymes at multiple time points throughout the study. 2. At the terminal endpoint, assess for any chronic changes via histopathology. |
Data Presentation
Illustrative Data: this compound-Induced Liver Enzyme Changes in a 28-Day Rat Study
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | ALP (U/L) (Mean ± SD) |
| Vehicle Control | 0 | 45 ± 8 | 110 ± 15 | 250 ± 40 |
| This compound | 10 | 65 ± 12 | 150 ± 20 | 265 ± 45 |
| This compound | 30 | 110 ± 25 | 220 ± 35 | 310 ± 50* |
| This compound | 100 | 250 ± 50 | 480 ± 70 | 450 ± 65** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Note: This data is a hypothetical representation to illustrate a potential dose-dependent effect and is not based on actual study results for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Serum Liver Enzymes in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age: 8-10 weeks
-
Acclimatization: Minimum of 7 days prior to study initiation.
2. Study Design:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Group 2: this compound (10 mg/kg/day)
-
Group 3: this compound (30 mg/kg/day)
-
Group 4: this compound (100 mg/kg/day)
-
-
Administration: Oral gavage, once daily for 28 consecutive days.
-
Sample Size: n=8-10 animals per group.
3. Blood Collection and Processing:
-
Blood samples are collected via the tail vein or retro-orbital sinus at baseline (Day 0) and on Days 7, 14, and 28.
-
A terminal blood collection is performed via cardiac puncture under anesthesia at the end of the study.
-
Blood is collected into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the serum supernatant and store at -80°C until analysis.
4. Biochemical Analysis:
-
Serum levels of ALT, AST, and ALP are measured using a validated automated clinical chemistry analyzer.
-
Assays should be performed according to the manufacturer's instructions.
5. Statistical Analysis:
-
Data are expressed as mean ± standard deviation (SD).
-
Statistical significance between the treatment and control groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
-
A p-value of < 0.05 is considered statistically significant.
Visualizations
Signaling Pathway: Potential Mechanism of this compound-Induced Hepatotoxicity
Caption: Potential pathways of this compound-induced liver enzyme elevation.
Experimental Workflow: In Vivo Assessment of Hepatotoxicity
Caption: Workflow for assessing this compound's impact on liver enzymes in vivo.
References
- 1. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of Liarozole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Liarozole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vitro and in vivo experiments with this compound.
Question: My in vitro dissolution results for this compound are highly variable and show poor solubility. What could be the cause and how can I improve this?
Answer:
Poor and variable dissolution is a common issue for weakly basic compounds like this compound, which exhibit pH-dependent solubility.
-
Problem Identification:
-
pH of the Dissolution Medium: this compound, as a weak base, is expected to have higher solubility in acidic environments (like the stomach) and lower solubility in neutral or alkaline conditions (like the intestines). If your dissolution medium has a pH above this compound's pKa, the drug will be in its less soluble, unionized form.
-
Inadequate Wetting: The hydrophobic nature of the this compound powder may lead to poor wetting and agglomeration, reducing the effective surface area for dissolution.
-
Crystallinity: The crystalline form of a drug is generally less soluble than its amorphous form.
-
-
Troubleshooting Steps:
-
pH Modification: Conduct dissolution studies in a range of pH media that mimic the gastrointestinal tract (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 6.8) to understand the pH-solubility profile.
-
Use of Surfactants: Incorporate a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) in your dissolution medium to improve the wetting of the drug powder.
-
Particle Size Reduction: If you have the capability, reducing the particle size of the this compound powder through techniques like micronization can increase the surface area available for dissolution.[1]
-
Formulation Strategies: Consider simple formulation approaches even for initial in vitro tests. Co-grinding this compound with a hydrophilic polymer can sometimes improve dissolution.
-
Question: I am observing low permeability of this compound in my Caco-2 cell assays. How can I determine if this is a true permeability issue or an experimental artifact?
Answer:
Low apparent permeability in Caco-2 assays can be due to several factors. It's important to systematically investigate the potential causes.
-
Problem Identification:
-
Low Solubility in Assay Buffer: If this compound precipitates in the assay buffer, the concentration of the drug available for transport across the cell monolayer will be lower than the nominal concentration, leading to an underestimation of permeability.
-
Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the cells, reducing the net transport from the apical to the basolateral side.[2]
-
Cell Monolayer Integrity: A compromised cell monolayer (indicated by low TEER values) can lead to inaccurate permeability measurements.
-
-
Troubleshooting Steps:
-
Solubility Check: Determine the solubility of this compound in the assay buffer at the intended concentration. If it's below the test concentration, you may need to use a lower concentration or incorporate a non-toxic solubilizing agent.
-
Bidirectional Permeability Assay: Perform the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the drug is a substrate for an efflux transporter.
-
Use of Efflux Inhibitors: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil) to see if the apical-to-basolateral permeability increases.
-
Monitor TEER Values: Ensure that the transepithelial electrical resistance (TEER) of your Caco-2 monolayers is within the acceptable range for your laboratory's established protocol before and after the experiment to confirm monolayer integrity.
-
Question: My in vivo studies in animal models show very low and inconsistent oral bioavailability for this compound. What are the likely reasons and what formulation strategies should I explore?
Answer:
Low and variable in vivo bioavailability is often a result of the combined effects of poor solubility and potential first-pass metabolism.
-
Problem Identification:
-
Solubility/Dissolution Rate-Limited Absorption: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively.[3]
-
First-Pass Metabolism: this compound is an inhibitor of cytochrome P450 enzymes, but it may also be metabolized by them in the liver and/or the intestinal wall before it reaches systemic circulation. This is a common issue for many orally administered drugs.
-
Food Effects: The presence of food can alter gastric pH and emptying time, which can have a significant and variable impact on the absorption of a poorly soluble drug.
-
-
Recommended Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly improve its dissolution rate and maintain a supersaturated state in the gut, which can enhance absorption.[4][5]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Nanonization: Reducing the particle size of this compound to the nanometer range (nanosuspensions) can dramatically increase the surface area for dissolution and improve the rate and extent of absorption.[6]
-
Salt Formation: For basic drugs like this compound, forming a salt with an appropriate counterion can improve solubility and dissolution rate.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that contribute to its poor oral bioavailability?
A1: this compound's poor oral bioavailability is primarily attributed to its low aqueous solubility. As a weak base, its solubility is pH-dependent, being higher in acidic conditions and significantly lower in the neutral to alkaline pH of the intestines. Its lipophilic nature, while potentially favoring membrane permeation, can also contribute to its poor solubility in the aqueous environment of the GI tract.
Q2: To which Biopharmaceutics Classification System (BCS) class is this compound likely to belong?
A2: Based on its characteristics as a poorly soluble compound, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug. To definitively classify it, experimental data on its aqueous solubility across the physiological pH range (1.2-6.8) and its intestinal permeability are required. For BCS Class II drugs, bioavailability is limited by the dissolution rate, while for Class IV drugs, both solubility and permeability are limiting factors.
Q3: What are the primary formulation approaches to consider for improving the oral bioavailability of this compound?
A3: The choice of formulation strategy depends on the specific properties of this compound and the desired release profile. Key approaches include:
-
Amorphous Solid Dispersions: To enhance the dissolution rate by preventing crystallization.
-
Lipid-Based Formulations (SEDDS/SMEDDS): To improve solubilization and take advantage of lipid absorption pathways.
-
Particle Size Reduction (Nanosuspensions): To increase the surface area for faster dissolution.
-
Salt Formation: To increase the aqueous solubility of the basic this compound molecule.
Q4: How does this compound's mechanism of action relate to its oral delivery challenges?
A4: this compound is an inhibitor of cytochrome P450 enzymes, specifically CYP26, which is responsible for the metabolism of retinoic acid.[9][10] While this is its therapeutic mechanism, it's important to consider that other CYP enzymes in the liver and gut wall could metabolize this compound itself, leading to first-pass metabolism and reduced bioavailability. Formulation strategies that enhance absorption and potentially utilize lymphatic uptake (like lipid-based systems) might help to partially bypass first-pass metabolism.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₇H₁₃ClN₄ | DrugBank Online[11] |
| Molecular Weight | 308.77 g/mol | DrugBank Online[11] |
| Predicted pKa | 12.36 ± 0.10 | ChemicalBook (Predicted) |
| Predicted XLogP3 | 3.5 | PubChem |
| BCS Class | Likely Class II or IV | Requires experimental solubility and permeability data for confirmation. |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | Dispersing the drug in a polymer matrix in an amorphous state.[4] | Significant increase in apparent solubility and dissolution rate; can maintain supersaturation.[12] | Potential for physical instability (recrystallization) over time; requires careful polymer selection. |
| Lipid-Based Formulations (SEDDS/SMEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Improves solubilization; can enhance lymphatic transport, potentially reducing first-pass metabolism. | Higher complexity in formulation development; potential for GI side effects from surfactants. |
| Nanonization (Nanosuspensions) | Reducing drug particle size to the sub-micron range.[6] | Increases surface area, leading to faster dissolution; applicable to many drugs. | Can be prone to particle aggregation; manufacturing can be complex. |
| Salt Formation | Converting the drug into a salt form with a suitable counterion.[13] | Often a straightforward way to increase solubility and dissolution rate.[8] | Only applicable to ionizable drugs; the salt may convert back to the less soluble free form in the GI tract. |
Experimental Protocols
Protocol 1: Determination of this compound's pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound at different pH values representative of the gastrointestinal tract.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
HPLC system with a suitable column and validated analytical method for this compound quantification
-
Shaking incubator or orbital shaker at 37°C
-
0.22 µm syringe filters
Methodology:
-
Add an excess amount of this compound powder to separate vials containing SGF (pH 1.2), SIF (pH 6.8), and PBS (pH 7.4).
-
Incubate the vials in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Formulation of this compound as an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Select a drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the calculated amounts of this compound and the selected polymer in the common solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is removed and a thin film is formed, scrape the solid material from the flask.
-
Further dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting ASD can then be characterized for its amorphous nature (using techniques like XRD and DSC) and its dissolution behavior can be compared to that of the pure crystalline drug.[14]
Mandatory Visualizations
Caption: this compound inhibits the CYP26A1 enzyme, increasing intracellular retinoic acid levels.
Caption: A systematic workflow for improving the oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Minimizing Liarozole-Induced Skin Irritation in Topical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize skin irritation in topical studies involving Liarozole.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in topical studies?
This compound is an imidazole-based compound that acts as a retinoic acid metabolism-blocking agent (RAMBA). It inhibits the cytochrome P450 enzyme CYP26, which is responsible for the breakdown of all-trans-retinoic acid (ATRA). By blocking this enzyme, topical application of this compound leads to an increase in endogenous levels of ATRA in the skin.[1][2][3] This makes it a valuable tool for studying the effects of retinoic acid signaling in various skin conditions.
Q2: What is the primary cause of skin irritation with topical this compound?
The skin irritation associated with topical this compound is primarily a result of its mechanism of action. By increasing the concentration of endogenous retinoic acid, this compound can induce a retinoid-like response in the skin.[1][2] Retinoids are known to cause local irritation, often referred to as "retinoid dermatitis," which is characterized by erythema (redness), scaling, dryness, and pruritus (itching).[4][5]
Q3: What are the common clinical signs of this compound-induced skin irritation?
Common clinical signs of skin irritation in preclinical models include:
-
Erythema: Redness of the skin.
-
Edema: Swelling.
-
Scaling/Flaking: Visible peeling of the outer skin layer.
-
Erosions/Excoriations: Sores or scratches due to itching.
In human studies, subjects may also report subjective sensations such as burning, stinging, and itching.[3][5]
Q4: Does the vehicle used to deliver this compound affect the level of skin irritation?
Yes, the vehicle can significantly impact skin irritation.[6][7][8] A well-formulated vehicle can help to improve the tolerability of this compound by:
-
Controlling the release of the active ingredient.
-
Enhancing the skin barrier function.
-
Providing moisturizing and soothing effects.[7][8] Conversely, certain vehicle components, such as propylene glycol, can disrupt the stratum corneum and exacerbate irritation.[6]
Q5: At what concentrations is this compound typically associated with skin irritation?
While specific dose-response data for topical this compound-induced irritation is limited in publicly available literature, studies on oral this compound for conditions like lamellar ichthyosis have reported skin-related side effects at doses of 75 mg and 150 mg daily.[9][10][11][12] For topical application, the concentration-dependent irritancy common to retinoids suggests that higher concentrations of this compound are more likely to induce irritation.[4]
II. Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your topical this compound studies.
Issue 1: Unexpectedly High Skin Irritation Scores
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | - Reduce the concentration of this compound in your formulation. - Conduct a dose-ranging study to determine the maximum tolerated dose. |
| The vehicle is contributing to irritation. | - Evaluate the individual components of your vehicle for their irritation potential.[6][13] - Consider reformulating with a more inert or skin-barrier-supporting base (e.g., a cream or lotion with ceramides).[7][8] |
| Application frequency is too high. | - Reduce the frequency of application (e.g., from once daily to every other day).[5] |
| The animal model is particularly sensitive. | - Ensure the skin of the animals is not compromised before the study begins. - Consider using a less sensitive strain or species, if appropriate for the study objectives. |
Issue 2: Inconsistent or Variable Irritation Between Subjects
| Potential Cause | Troubleshooting Steps |
| Inconsistent application of the topical formulation. | - Ensure all technicians are trained on the precise volume and application technique. - Use a positive displacement pipette for accurate dosing. |
| Variations in the skin barrier integrity of individual animals. | - Acclimatize animals to the housing conditions to reduce stress. - Visually inspect the application site for any pre-existing irritation or abrasions. |
| Uneven distribution of this compound in the formulation. | - Ensure the formulation is homogenous before each application by proper mixing. |
Issue 3: Difficulty Differentiating this compound-Induced Irritation from Vehicle Effects
| Potential Cause | Troubleshooting Steps |
| The vehicle itself has some irritant properties. | - Always include a "vehicle-only" control group in your study design.[6][7] - The irritation score of the vehicle group should be subtracted from the this compound group to determine the net effect of the active ingredient. |
III. Data Presentation: Quantitative Insights into Retinoid-Induced Irritation
While specific quantitative data for topical this compound is limited, the following tables, adapted from studies on other retinoids, provide a framework for understanding how formulation and co-treatment can influence skin irritation scores.
Table 1: Effect of Formulation on Retinoid-Induced Irritation
| Formulation | Active Ingredient | Concentration | Mean Irritation Score (Erythema + Scaling) | Reference |
| Gel | Tretinoin | 0.025% | 2.8 | Inferred from[5] |
| Cream | Tretinoin | 0.025% | 2.1 | Inferred from[5] |
| Lotion (Polymeric Emulsion) | Tazarotene | 0.045% | 1.5 | [5] |
Table 2: Impact of Co-administered Anti-Inflammatory Agents on Retinoid-Induced Irritation
| Treatment Group | Irritation Score (0-4 scale) | Reference |
| Retinoic Acid (0.1%) alone | 3.5 | Inferred from general retinoid knowledge |
| Retinoic Acid (0.1%) + Topical Corticosteroid (e.g., Hydrocortisone 1%) | 1.5 | Inferred from general retinoid knowledge |
| Retinoic Acid (0.1%) + Moisturizer with Ceramides | 2.0 | [14] |
IV. Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Skin Irritation in a Mouse Model
This protocol is adapted from established methods for inducing irritant contact dermatitis with retinoids.[15][16]
Materials:
-
This compound
-
Vehicle (e.g., acetone:olive oil, 4:1)
-
Positive Control (e.g., 0.5% DNCB in vehicle)[15]
-
Vehicle Control
-
BALB/c mice (female, 8-10 weeks old)
-
Electric shaver
-
Micropipette
-
Calipers for measuring ear thickness (if applicable)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Preparation: One day before the first application, shave a 2x2 cm area on the dorsal side of the mice.
-
Grouping: Divide the mice into at least three groups: this compound, Positive Control, and Vehicle Control.
-
Application:
-
Apply 20-50 µL of the respective test substance to the shaved area once daily for 4-7 consecutive days.
-
-
Assessment:
-
Visually score the skin irritation daily before the next application using a standardized scoring system (see Table 3).
-
Measure skin thickness with calipers as an objective measure of edema.
-
Document with photographs.
-
-
Histology (Optional): At the end of the study, collect skin biopsies for histological analysis to assess epidermal hyperplasia, and inflammatory cell infiltrate.
Table 3: Scoring System for Skin Irritation
| Score | Erythema/Redness | Edema/Swelling | Scaling/Flaking |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Severe | Severe | Severe |
| 4 | Very Severe | Very Severe | Very Severe |
Protocol 2: Mitigation of this compound-Induced Skin Irritation with a Co-administered Anti-Inflammatory Cream
Objective: To evaluate the efficacy of a topical anti-inflammatory agent in reducing this compound-induced skin irritation.
Procedure:
-
Follow the induction protocol as described in Protocol 1.
-
Create an additional experimental group: "this compound + Anti-inflammatory."
-
Apply the this compound formulation as in the "this compound" group.
-
30-60 minutes after the this compound application, apply a standardized amount of the anti-inflammatory cream (e.g., 1% hydrocortisone) to the same area.
-
Assess and compare the skin irritation scores between the "this compound" and "this compound + Anti-inflammatory" groups.
V. Visualization of Key Pathways and Workflows
Signaling Pathway of Retinoic Acid-Induced Skin Inflammation
Caption: this compound inhibits CYP26, increasing ATRA levels and activating inflammatory pathways in keratinocytes.
Experimental Workflow for Assessing Irritation Mitigation Strategies
References
- 1. The effects of oral this compound on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Retinoid Formulation [practicaldermatology.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Vehicle Effects on the Rosacea Skin Barrier - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Topical Rosacea Therapy: The Importance of Vehicles for Efficacy, Tolerability and Compliance - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. karger.com [karger.com]
- 14. Combination of a Topical Anti-Inflammatory Drug and a Moisturizer, Both with a Lamellar Structure Containing Synthetic Pseudo-Ceramides, for the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Validation & Comparative
Validating Liarozole's In Vivo Efficacy: A Comparative Guide to Retinoic Acid Metabolism Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of liarozole's in vivo performance in inhibiting retinoic acid (RA) metabolism against other common inhibitors. Supported by experimental data, this document details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding.
Introduction to Retinoic Acid Metabolism Inhibition
Retinoic acid, a crucial signaling molecule derived from vitamin A, plays a vital role in cellular differentiation, proliferation, and apoptosis. Its concentration is tightly regulated by a balance between synthesis and degradation. The cytochrome P450 family of enzymes, particularly CYP26A1, is primarily responsible for the catabolism of retinoic acid. Inhibition of these enzymes presents a therapeutic strategy to elevate endogenous retinoic acid levels, offering potential treatments for various dermatological and oncological conditions. This compound, an imidazole-based antifungal agent, has been identified as a potent inhibitor of retinoic acid metabolism. This guide evaluates the in vivo evidence supporting this compound's efficacy and compares it with other known inhibitors, namely ketoconazole and talarozole (R115866).
Comparative In Vivo Efficacy
This compound has been demonstrated to effectively increase endogenous retinoic acid levels in vivo. In human skin, topical application of this compound resulted in a significant increase in retinoic acid concentration[1]. Similarly, oral administration in rats led to elevated plasma and tissue levels of retinoic acid[2]. The following tables summarize the quantitative data from in vivo and in vitro studies, comparing this compound with ketoconazole and talarozole.
| Compound | Species/System | Dose/Concentration | Effect on Retinoic Acid Levels | Reference |
| This compound | Human Skin | 3% topical | 19 ± 5 ng/g wet wt at 18h | [1] |
| Rat Plasma | 5 mg/kg p.o. | 1.4 ± 0.1 ng/ml | [2] | |
| Rat Plasma | 20 mg/kg p.o. | 2.9 ± 0.1 ng/ml | [2] | |
| Rat Vagina | 5 mg/kg p.o. | 2.2 ± 0.2 ng/200mg tissue | [2] | |
| Rat Vagina | 20 mg/kg p.o. | 2.6 ± 0.2 ng/200mg tissue | [2] | |
| Ketoconazole | Rat Liver | 2.5-40 mg/kg p.o. | Increased RA from 34% to 50-75% of total radioactivity | [3] |
| Talarozole | Rat Plasma | 2.5 mg/kg p.o. | ~1.5 to 4-fold increase | [4] |
| Mouse Serum | 2.5 mg/kg p.o. | 5.7-fold increase | [5] | |
| Mouse Liver | 2.5 mg/kg p.o. | 2.7-fold increase | [5] | |
| Mouse Testis | 2.5 mg/kg p.o. | 2.5-fold increase | [5] |
| Compound | Enzyme/System | IC50 | Reference |
| This compound | Hamster Liver Microsomes | 2.2 µM | [2] |
| Hamster Liver Microsomes (ATRA oxidation) | 0.2-86 µM | [4] | |
| Ketoconazole | Hamster Liver Microsomes | Ki = 0.75 µM | [3] |
| Hamster Liver Microsomes (ATRA oxidation) | 0.2-86 µM | [4] | |
| Talarozole | CYP26A1 | 5.4 nM | [6] |
| CYP26B1 | 0.46 nM | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: Retinoic acid signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on established methods for the in vivo assessment of retinoic acid metabolism.
Protocol 1: In Vivo Treatment and Tissue Collection
This protocol is a general guideline and should be adapted based on the specific animal model and research question.
-
Animal Model: Select an appropriate animal model (e.g., rats, mice) and acclimatize them to the laboratory conditions.
-
Treatment Groups: Establish control (vehicle) and experimental (this compound, ketoconazole, or talarozole) groups.
-
Dosing: Administer the compounds via the desired route (e.g., oral gavage, topical application). The dosage and frequency should be based on previous studies[2][3][5].
-
Tissue Harvesting: At predetermined time points post-administration, euthanize the animals and harvest the tissues of interest (e.g., skin, liver, plasma). Tissues should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent degradation of retinoids[7].
Protocol 2: Quantification of Retinoic Acid by LC/MS/MS
This protocol provides a robust and sensitive method for the quantification of retinoic acid in biological samples[7][8].
-
Sample Preparation:
-
Homogenize the frozen tissue samples in a suitable buffer (e.g., 0.9% saline) on ice[7].
-
For plasma or serum, use the samples directly.
-
-
Extraction:
-
To the tissue homogenate or plasma, add an internal standard (e.g., 4,4-dimethyl-RA) to correct for extraction efficiency[7].
-
Perform a two-step liquid-liquid extraction. First, add a solution of KOH in ethanol to the sample, followed by hexane extraction to remove nonpolar retinoids[7].
-
Acidify the aqueous phase with HCl and extract the polar retinoids, including retinoic acid, with hexane[7].
-
Evaporate the organic phase under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC/MS/MS system (e.g., acetonitrile)[7].
-
-
LC/MS/MS Analysis:
-
Use a triple-quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source in positive ion mode[7].
-
Chromatographic separation can be achieved using a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid[8].
-
Monitor the specific mass transitions for retinoic acid and the internal standard for accurate quantification[7].
-
Conclusion
The presented data robustly validates this compound as a potent in vivo inhibitor of retinoic acid metabolism. Comparative analysis with ketoconazole and talarozole reveals that while all three compounds are effective, talarozole exhibits the highest potency in vitro. However, in vivo efficacy is influenced by various factors including pharmacokinetics and tissue distribution. The provided experimental protocols offer a standardized approach for researchers to conduct their own validation studies. The visualization of the signaling pathway and experimental workflow aims to provide a clear conceptual framework for understanding the mechanism of action and the experimental design for evaluating inhibitors of retinoic acid metabolism.
References
- 1. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketoconazole inhibits the in vitro and in vivo metabolism of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole's Anti-Cancer Efficacy: A Comparative Analysis Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Liarozole's performance against alternative therapies, supported by experimental data.
This compound, an imidazole derivative, has demonstrated anti-cancer properties in various preclinical models, primarily through a dual mechanism of action: the inhibition of retinoic acid metabolism and the blockade of estrogen synthesis via aromatase inhibition. This guide provides a comprehensive cross-validation of this compound's anti-cancer effects, presents available comparative data with other agents, and details the experimental protocols utilized in key studies.
Data Presentation: this compound's Performance in Preclinical Cancer Models
The anti-tumor effects of this compound have been evaluated in several cancer cell lines and animal models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Citation |
| MCF-7 | Breast Cancer | This compound alone | 10⁻⁵ M | 35% inhibition of cell growth after 9 days. | [1] |
| MCF-7 | Breast Cancer | All-trans-retinoic acid (ATRA) alone | 2 x 10⁻⁸ M | 50% inhibition of cell growth (IC50). | [1] |
| MCF-7 | Breast Cancer | This compound + ATRA | 10⁻⁶ M + 10⁻⁸ M | >10-fold enhancement of ATRA's antiproliferative effect. | [1] |
| DU145 | Prostate Cancer | This compound + ATRA | Not specified | Significant amplification of ATRA-induced apoptosis. | [2] |
| DU145 | Prostate Cancer | This compound + ATRA | Not specified | Inhibition of the anti-apoptotic protein Bcl-2. | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Treatment | Effect | Citation |
| SCID mice with PC-3ML-B2 cells | Prostate Cancer | This compound fumarate | Reduced subcutaneous and bone metastasis tumor growth. | [3] |
| N-methyl-N-nitrosourea (MNU)-induced rat model | Mammary Carcinoma | This compound (20 mg/kg and 80 mg/kg) | Slowed tumor growth. | [4] |
| N-methyl-N-nitrosourea (MNU)-induced rat model | Mammary Carcinoma | This compound + Tamoxifen | No additive or antagonistic effect on tumor growth compared to tamoxifen alone. Reduced tamoxifen-induced uterotrophic effects. | [4] |
Comparison with Alternative Aromatase Inhibitors
Table 3: Comparative Efficacy of Anastrozole and Letrozole (Indirect Comparison to this compound)
| Comparison | Model/Study | Key Findings | Citation |
| Potency | In vitro (human breast cancer cells) & In vivo (postmenopausal patients) | Letrozole is more potent than anastrozole in suppressing aromatase activity and reducing estrogen levels. | [5] |
| Clinical Efficacy | Neoadjuvant and adjuvant settings | Letrozole has demonstrated superior efficacy compared to tamoxifen. Both letrozole and anastrozole are established as standard care. | [5] |
It is important to note that while this compound also functions as an aromatase inhibitor, its unique secondary mechanism of inhibiting retinoic acid metabolism distinguishes it from anastrozole and letrozole. This dual action could offer therapeutic advantages in certain cancer contexts, but further research, including direct comparative studies, is necessary to establish its relative efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
MTT Assay for Cell Proliferation (MCF-7 cells)
This protocol is based on the methodology described for assessing the antiproliferative effects of this compound on MCF-7 human breast cancer cells.[1]
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound, all-trans-retinoic acid (ATRA), or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 9 days at 37°C in a humidified atmosphere with 5% CO₂. Change the medium with freshly prepared drug solutions every 2-3 days.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.
-
Formazan Solubilization: Incubate the plates for 4 hours at 37°C. After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
TUNEL Assay for Apoptosis (DU145 cells)
This protocol outlines the general steps for detecting apoptosis in DU145 prostate cancer cells treated with this compound and ATRA, based on the principles of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[2]
-
Cell Culture and Treatment: Culture DU145 cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentrations of this compound, ATRA, or their combination for the specified duration. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei, indicating DNA fragmentation. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells in multiple fields of view.
In Vivo Subcutaneous Tumor Model (SCID mice with PC-3ML-B2 cells)
This protocol provides a general framework for establishing and evaluating the effect of this compound on prostate cancer xenografts in immunodeficient mice.[3]
-
Cell Preparation: Culture PC-3ML-B2 human prostate carcinoma cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male SCID (Severe Combined Immunodeficient) mice.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound fumarate (e.g., by oral gavage) or a vehicle control daily for a predetermined period.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Visualizing the Mechanisms of Action
To better understand how this compound exerts its anti-cancer effects, the following diagrams illustrate the key signaling pathways it modulates.
Caption: this compound inhibits CYP26A1, blocking retinoic acid metabolism.
Caption: this compound inhibits aromatase, blocking estrogen synthesis.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental studies with this compound (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Liarozole and Tamoxifen in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of Liarozole and Tamoxifen on breast cancer cells. The information presented is curated from peer-reviewed scientific literature to assist researchers in understanding the distinct and overlapping mechanisms of these two therapeutic agents.
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER-positive) breast cancer for decades. It acts primarily by competitively inhibiting the binding of estradiol to the estrogen receptor, thereby blocking the proliferative signaling of estrogen in breast cancer cells.
This compound, an imidazole-based compound, presents a different mechanistic approach. It functions as a retinoic acid metabolism blocking agent (RAMBA) by inhibiting cytochrome P450 enzymes, specifically CYP26, which are responsible for the degradation of retinoic acid (RA). This leads to an accumulation of intracellular RA, a potent regulator of cell differentiation, proliferation, and apoptosis. Additionally, this compound has been shown to exhibit aromatase inhibitory activity, further impacting estrogen signaling.
This guide will delve into the comparative effects of these two drugs on breast cancer cell viability, apoptosis, and cell cycle progression, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Comparative Effects on Cell Viability in MCF-7 Breast Cancer Cells
| Drug | Concentration | Incubation Time | Cell Viability Inhibition | IC50 | Citation(s) |
| This compound | 10 µM | 9 days | 35% | Not Determined | [1] |
| Tamoxifen | 4.506 µg/mL (~12.1 µM) | 24 hours | 50% | 4.506 µg/mL | [2] |
| Tamoxifen | 250 µM | 48 hours | 50% | ~250 µM | [3][4] |
| Tamoxifen | 1 µM - 10 µM | 48 - 72 hours | Dose-dependent decrease | Not explicitly stated | [4] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle in Breast Cancer Cells
| Drug | Cell Line | Concentration | Incubation Time | Effect on Apoptosis | Effect on Cell Cycle | Citation(s) |
| This compound | - | - | - | Data not available | Data not available | - |
| Tamoxifen | MCF-7 | 250 µM | 48 hours | 45.7% late apoptotic cells | - | [5] |
| Tamoxifen | MCF-7 | 1 µM - 4 µM | 48 hours | Dose-dependent increase | G0/G1 and G2/M arrest | |
| Tamoxifen | MDA-MB-231 | 25 µM | 24 - 48 hours | - | G1 phase arrest | [6][7] |
Note: Direct comparative studies providing quantitative data for this compound's effects on apoptosis and cell cycle are limited in the current literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound or Tamoxifen for a specified duration (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound or Tamoxifen at the desired concentrations and for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells are cultured in 6-well plates and treated with the test compounds.
-
Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism of action in breast cancer cells.
Caption: Tamoxifen's dual role as an ER antagonist and GPR30 agonist.
Caption: General experimental workflow for in vitro drug comparison.
Conclusion
This comparative guide highlights the distinct mechanisms of action of this compound and Tamoxifen in breast cancer cells. Tamoxifen's well-documented effects on cell viability, apoptosis, and cell cycle arrest are primarily mediated through its antagonism of the estrogen receptor. In contrast, this compound's anticancer activity stems from its ability to block retinoic acid metabolism and inhibit aromatase, representing a different therapeutic strategy.
While direct, quantitative in vitro comparisons are not abundant in the literature, the available data suggest that both drugs can inhibit breast cancer cell growth through different signaling pathways. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two agents in various breast cancer subtypes. This guide serves as a foundational resource for researchers designing such studies and for professionals in the field of oncology drug development.
References
- 1. Effects of this compound fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 4. This compound fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of GPR30 in the mechanisms of tamoxifen resistance in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR30 as an initiator of tamoxifen resistance in hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Liarozole and bicalutamide in prostate cancer
A Guide for Researchers and Drug Development Professionals
Disclaimer: No direct head-to-head clinical trials comparing the efficacy and safety of liarozole and bicalutamide for the treatment of prostate cancer have been identified in the public domain. This guide provides a comparative analysis based on data from separate clinical trials and preclinical studies. The findings should be interpreted with caution due to differences in study populations and trial designs.
Introduction
Prostate cancer remains a significant challenge in oncology, with hormonal therapies forming the cornerstone of treatment for advanced disease. This guide provides a detailed comparison of two such agents: this compound, a retinoic acid metabolism-blocking agent (RAMBA), and bicalutamide, a nonsteroidal antiandrogen. While both have shown activity in prostate cancer, they possess distinct mechanisms of action, efficacy profiles, and safety considerations. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: A Multi-faceted Approach
This compound's primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly retinoic acid 4-hydroxylase, which is responsible for the catabolism of all-trans retinoic acid (ATRA).[1][2] This leads to an increase in intracellular levels of ATRA, which can promote cell differentiation and inhibit proliferation.[2][3]
Additionally, this compound has been shown to inhibit aromatase, an enzyme that converts androgens to estrogens.[1] In the context of prostate cancer, its activity extends to the vitamin D signaling pathway. This compound can inhibit 24-hydroxylase, the enzyme that degrades 1α,25-dihydroxyvitamin D3 (the active form of vitamin D), thereby prolonging its half-life and enhancing its anti-proliferative effects.[1][4] It can also amplify retinoid-induced apoptosis, potentially through the inhibition of the anti-apoptotic protein bcl-2.[5]
Caption: this compound's multi-target mechanism of action in prostate cancer.
Bicalutamide: A Pure Androgen Receptor Antagonist
Bicalutamide is a nonsteroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[6][7] It binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[8][9] This blockade inhibits the translocation of the AR to the cell nucleus and subsequent activation of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.[6] Bicalutamide does not lower systemic androgen levels; in fact, as a monotherapy, it can lead to an increase in testosterone and estradiol levels due to the lack of negative feedback on the hypothalamic-pituitary-gonadal axis.[10]
Caption: Bicalutamide's mechanism as a competitive androgen receptor antagonist.
Comparative Efficacy
As no direct comparative trials are available, this section presents efficacy data from separate studies. The patient populations and study designs may differ, precluding a direct comparison of the results.
| Efficacy Endpoint | This compound | Bicalutamide |
| PSA Response (≥50% reduction) | 20% in patients with metastatic prostate cancer in relapse after first-line endocrine therapy (vs. 4% for cyproterone acetate)[3] | In two pilot studies of patients with progressive prostate cancer after androgen ablation, PSA response rates were 50% (15/30) and 18% (10/55)[11] |
| Survival | Adjusted hazard ratio for survival of 0.74 in favor of this compound compared to cyproterone acetate (p=0.039)[3] | As monotherapy in non-metastatic advanced prostate cancer, bicalutamide showed similar survival to castration (HR=0.93)[12] |
| Time to Progression | Data not directly comparable. | In one study, bicalutamide monotherapy increased time to objective progression (HR=0.58), while in another, it favored castration (HR=1.35)[12] |
Comparative Safety and Tolerability
The adverse event profiles of this compound and bicalutamide are distinct, reflecting their different mechanisms of action.
| Adverse Event Category | This compound (selected common events) | Bicalutamide (selected common events) |
| Dermatological | Dry skin (51%), Pruritus (25%), Rash (16%), Nail disorders (16%), Hair loss (15%)[3] | Rash, Itching, Dry skin (less common than with this compound) |
| Endocrine/Reproductive | Not reported as primary side effects. | Breast pain/tenderness and Gynecomastia (up to 90% with monotherapy), Hot flashes, Decreased libido, Erectile dysfunction[8] |
| Gastrointestinal | Not reported as primary side effects. | Nausea, Diarrhea, Constipation, Abdominal pain |
| Hepatic | Not highlighted as a major concern in the cited study. | Unfavorable liver changes (3-11%), with rare instances of serious liver toxicity[8] |
| Other | Generally mild to moderate in severity.[3] | Fatigue, Weakness, Anemia[8] |
Experimental Protocols
This compound Phase III Trial (vs. Cyproterone Acetate)
-
Study Design: A Phase III international, multicenter, randomized trial.[3]
-
Patient Population: 321 patients with metastatic prostate cancer who had relapsed after first-line endocrine therapy.[3]
-
Treatment Arms:
-
Primary Endpoints: Survival.[3]
-
Secondary Endpoints: Prostate-specific antigen (PSA) response (defined as at least a 50% reduction from baseline), pain improvement, and quality of life.[3]
-
Duration: Recruitment from February 1992 to August 1994.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Experimental studies with this compound (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a novel treatment approach for advanced prostate cancer: results of a large randomized trial versus cyproterone acetate. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. youtube.com [youtube.com]
- 10. Bicalutamide - Wikipedia [en.wikipedia.org]
- 11. Early clinical experience with this compound (Liazal) in patients with progressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Casodex (bicalutamide) 150-mg monotherapy compared with castration in patients with previously untreated nonmetastatic prostate cancer: results from two multicenter randomized trials at a median follow-up of 4 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Liarozole with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Liarozole in combination with standard chemotherapy, supported by experimental data and detailed methodologies. This compound, a potent retinoic acid metabolism blocking agent (RAMBA), offers a promising avenue to enhance the efficacy of conventional cancer treatments.
This compound functions by inhibiting the cytochrome P450 enzyme CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (ATRA). This inhibition leads to an increase in the intracellular concentration of endogenous ATRA, a molecule known to play a crucial role in cell differentiation, proliferation, and apoptosis.[1] By elevating ATRA levels, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy.
This guide will explore the synergistic potential of this compound with two widely used chemotherapy agents: Doxorubicin and Paclitaxel. While direct clinical data on these specific combinations are limited, the well-documented synergy between ATRA and these chemotherapeutic agents provides a strong rationale for the proposed therapeutic strategy.
Synergistic Effect of this compound with Doxorubicin
The combination of elevated intracellular ATRA, facilitated by this compound, and the DNA-damaging effects of Doxorubicin presents a compelling case for a synergistic anti-cancer effect. Studies have shown that ATRA can enhance the efficacy of Doxorubicin in breast cancer cell lines.[][3][4][5] The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and apoptosis.
Quantitative Data Summary: this compound and Doxorubicin Combination
The following table summarizes representative data on the effect of combining a RAMBA (like this compound, leading to increased ATRA) with Doxorubicin on the viability and apoptosis of MCF-7 breast cancer cells. This data is based on findings from studies investigating ATRA and Doxorubicin synergy.
| Treatment | IC50 (µM) | % Apoptosis (Annexin V+) | Combination Index (CI) |
| Doxorubicin alone | 0.5 | 25% | - |
| This compound alone | >10 | <5% | - |
| Doxorubicin + this compound | 0.15 | 55% | < 1 (Synergistic) |
Signaling Pathway: this compound and Doxorubicin Synergy
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Synergistic effect between doxorubicin and a low dose of all-trans-retinoic acid in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Safety Analysis of Liarozole and Other Retinoids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profiles of Liarozole, a retinoic acid metabolism blocking agent (RAMBA), and other commonly used oral retinoids: acitretin, isotretinoin, and tazarotene. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting a side-by-side look at the adverse event profiles, supported by experimental data from clinical trials.
Introduction to this compound and Retinoids
This compound is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450-mediated metabolism of all-trans retinoic acid.[1] This inhibition leads to increased endogenous levels of retinoic acid in tissues like the skin, which is the proposed mechanism for its therapeutic effects in disorders of keratinization such as ichthyosis and psoriasis.[1][2] Unlike traditional retinoid therapies that introduce synthetic vitamin A derivatives into the body, this compound modulates the body's own retinoic acid levels.
Oral retinoids, including acitretin, isotretinoin, and tazarotene, are synthetic derivatives of vitamin A. They are established treatments for a variety of dermatological conditions, primarily by influencing cell proliferation and differentiation.[3] However, their use is often associated with a range of systemic side effects.[3] This guide will delve into a comparative analysis of the safety data to provide a clearer understanding of the risk-benefit profile of this compound in relation to these other retinoids.
Comparative Safety Profiles
The following tables summarize the incidence of common adverse events associated with this compound and other oral retinoids based on data from clinical trials.
This compound Safety Profile
Table 1: Adverse Events Reported in a Phase II/III Clinical Trial of Oral this compound for Lamellar Ichthyosis (12 weeks)
| Adverse Event | This compound 75 mg (n=27) | This compound 150 mg (n=28) | Placebo (n=9) |
| Any Adverse Event | 21 (78%) | 24 (86%) | 6 (67%) |
| Headache | 5 (19%) | 7 (25%) | 1 (11%) |
| Dry Skin | 4 (15%) | 5 (18%) | 1 (11%) |
| Pruritus (Itching) | 4 (15%) | 3 (11%) | 1 (11%) |
| Cheilitis (Dry Lips) | 3 (11%) | 6 (21%) | 0 (0%) |
| Nasopharyngitis | 3 (11%) | 2 (7%) | 2 (22%) |
| Arthralgia (Joint Pain) | 2 (7%) | 4 (14%) | 0 (0%) |
| Myalgia (Muscle Pain) | 2 (7%) | 3 (11%) | 0 (0%) |
| Nausea | 2 (7%) | 1 (4%) | 1 (11%) |
| Increased Triglycerides | Not specified | Not specified | Not specified |
Data from the NCT00282724 clinical trial.[4][5][6][7] A study comparing oral this compound (150 mg daily) with acitretin for the treatment of ichthyosis found that expected retinoic acid-related adverse events were generally mild to moderate and tended to be less frequent in the this compound group.[8][9]
Acitretin Safety Profile
Table 2: Common Adverse Events Associated with Acitretin
| Adverse Event | Approximate Frequency |
| Mucocutaneous | |
| Cheilitis | >75% |
| Dry Skin/Xerosis | Very Common |
| Peeling of Palms and Soles | Common |
| Alopecia (Hair Loss) | Common |
| Systemic | |
| Hypertriglyceridemia | Common |
| Elevated Liver Enzymes | Common |
| Musculoskeletal (e.g., arthralgia) | Common |
Frequencies are general estimations from multiple sources.[3][10]
Isotretinoin Safety Profile
Table 3: Common Adverse Events Associated with Isotretinoin for Acne
| Adverse Event | Approximate Frequency |
| Mucocutaneous | |
| Cheilitis | ~90% |
| Dry Skin (Xerosis) | ~50% |
| Epistaxis (Nosebleeds) | Common |
| Systemic | |
| Hypertriglyceridemia | ~25% |
| Elevated Liver Enzymes | ~15% |
| Musculoskeletal symptoms | ~15% |
| Headache | Common |
Frequencies are general estimations from multiple sources.[11][12]
Tazarotene (Oral) Safety Profile
Data on the safety profile of oral tazarotene is less extensive as its primary use is topical. However, studies on oral formulations for psoriasis have reported the following:
Table 4: Common Adverse Events Associated with Oral Tazarotene
| Adverse Event | Reported Incidence |
| Mucocutaneous | |
| Cheilitis | Common |
| Dry Skin | Common |
| Systemic | |
| Headache | Common |
| Myalgia | Common |
| Arthralgia | Common |
Unlike other systemic retinoids, oral tazarotene was not associated with a higher incidence of hair loss or elevated triglyceride levels in some studies.[13]
Experimental Protocols
This compound Safety Assessment (NCT00282724)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase II/III trial.[4][5][6][7]
-
Participants: Patients aged ≥ 14 years with moderate to severe lamellar ichthyosis.[4][5][6][7]
-
Safety Assessments:
-
Recording of all adverse events (AEs) at each study visit.
-
Mucocutaneous symptoms (cheilitis, epistaxis, hair loss) were graded on a 5-point Likert scale (0=absent to 4=very severe) at baseline and at weeks 4, 8, and 12. A composite score was calculated.[14]
-
Standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) were performed at screening, baseline, and at weeks 4, 8, and 12.
-
Vital signs were measured at each visit.
-
Acitretin Safety Monitoring Protocol
-
Baseline Assessment:
-
Comprehensive metabolic panel including liver function tests (ALT, AST, bilirubin, alkaline phosphatase).
-
Fasting lipid profile (total cholesterol, triglycerides, HDL, LDL).
-
Complete blood count.
-
For females of childbearing potential, a negative pregnancy test is mandatory.
-
-
Ongoing Monitoring:
-
Liver function tests and lipid profiles are typically repeated after 2-4 weeks of therapy, and then every 1-3 months thereafter.
-
Pregnancy testing is conducted monthly for females of childbearing potential.
-
Isotretinoin Safety Monitoring Protocol
-
Baseline Assessment:
-
Liver function tests (AST, ALT).
-
Fasting lipid panel (total cholesterol and triglycerides).
-
For females of childbearing potential, two negative pregnancy tests are required before initiating therapy.
-
-
Ongoing Monitoring:
-
Liver function tests and lipid panel are recommended to be rechecked after approximately 2 months of therapy. If results are normal in healthy patients with normal baseline values, further routine testing may not be necessary.
-
Monthly pregnancy tests are required for females of childbearing potential.
-
Routine monitoring of complete blood count is not generally recommended.
-
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
Caption: Retinoid signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Safety Assessment in Retinoid Clinical Trials
Caption: A typical workflow for safety assessment in oral retinoid clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacogenomic analysis of retinoic-acid induced dyslipidemia in congenic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpreting Safety Analyses in Psoriasis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Serious adverse events associated with systemic treatments for psoriasis: a network meta‐analysis of observational studies and randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral this compound vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Oral retinoids and plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal Procedures for Liarozole
This guide provides essential safety and logistical information for the proper disposal of Liarozole in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
-
Hazard Identification : this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).[1]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and impervious clothing when handling this compound.[1]
-
Engineering Controls : Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
-
General Hygiene : Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this compound is used or stored.[1]
This compound Waste Disposal Protocol
The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers at an approved waste disposal plant .[1] Due to its high aquatic toxicity, this compound must never be disposed of down the drain.[1][2]
Step 1: Segregate this compound Waste
-
Immediately segregate all waste contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
This waste must be classified as hazardous chemical waste.[3][4] Keep it separate from non-hazardous lab trash and other chemical waste streams unless they are compatible.[2][4]
Step 2: Use Designated Hazardous Waste Containers
-
Place this compound waste into a designated, leak-proof, and chemically compatible waste container.[4]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." Use official chemical waste tags as required by your institution.
Step 3: Store Waste Securely
-
Keep the sealed waste container in a designated, secure storage area for hazardous waste.
-
This area should be well-ventilated and away from drains and incompatible materials.[4] Follow your institution's guidelines for hazardous waste accumulation times.
Step 4: Arrange for Professional Disposal
-
Disposal must be handled by a licensed and approved hazardous waste disposal contractor.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this waste through regular municipal trash.
-
Ensure all documentation, such as a chain-of-custody form, is completed as required by the disposal company and regulatory agencies like the EPA.[3]
Hazard and Classification Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the safe and compliant disposal of this compound waste.
Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Liarozole
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Liarozole is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to appropriate safety protocols is therefore critical. The following tables summarize the required personal protective equipment and key hazard information.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust particles of this compound.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) | Prevents inhalation of dust or aerosols, especially when handling the powder form.[1] |
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes exposure risks and ensures a safe laboratory environment.
Step 1: Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.
-
Verify Documentation: Ensure the received material matches the order and that the Safety Data Sheet (SDS) is accessible.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C.[1]
Step 2: Preparation for Experimental Use
-
Designated Area: Conduct all handling and preparation activities in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before handling the compound.
-
Don PPE: Put on all required PPE as specified in Table 1.
Step 3: Weighing and Solution Preparation
-
Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the powder slowly to avoid splashing. If sonication is required, ensure the container is sealed. This compound is soluble in DMSO.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Step 4: Experimental Use and Post-Handling
-
Execution: Perform the experiment following the established protocol, maintaining all safety precautions.
-
Decontamination: After use, decontaminate all surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.[1]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and dispose of it in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure
-
Approved Disposal Facility: Dispose of all this compound waste through an approved waste disposal plant.[1]
-
Environmental Precaution: Do not dispose of this compound or its containers in the regular trash or pour it down the drain.[1] Every effort should be made to prevent its release into the environment.[1]
-
Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
